tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(7-ethoxynaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15(14(12)11-13)18-16(19)21-17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDDPZNVVUOWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732757 | |
| Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624729-63-1 | |
| Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS No. 624729-63-1): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-ethoxynaphthalen-1-ylcarbamate, a pivotal intermediate in synthetic organic and medicinal chemistry. With the CAS number 624729-63-1, this molecule serves as a critical building block in the development of complex pharmaceutical agents. This document will delve into its chemical properties, a validated synthesis protocol for its precursor and the carbamate itself, and its strategic application in drug discovery programs. We will explore the rationale behind the use of the tert-butoxycarbonyl (Boc) protecting group, methods for its removal, and the significance of the 7-ethoxynaphthalene scaffold in bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Strategic Importance of Protected Naphthalene Scaffolds
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. The introduction of substituents, such as alkoxy and amino groups, onto the naphthalene ring system provides vectors for fine-tuning the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties.
This compound is a strategically designed intermediate that combines the desirable features of the naphthalene scaffold with the utility of a protected amine. The 7-ethoxy group can enhance metabolic stability and modulate receptor binding, while the 1-amino group, temporarily masked as a tert-butoxycarbonyl (Boc) carbamate, allows for selective chemical transformations at other positions of the molecule before its deprotection to reveal the reactive primary amine. This controlled, sequential approach is fundamental to the efficient synthesis of complex drug candidates.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 624729-63-1 | [1][2] |
| Molecular Formula | C₁₇H₂₁NO₃ | [1][2] |
| Molecular Weight | 287.35 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store at 2-8°C under an inert atmosphere. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, with distinct coupling patterns. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent. A broad singlet for the N-H proton of the carbamate is also anticipated.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the naphthalene ring carbons, the ethoxy group carbons, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The chemical shift of the carbonyl carbon is a key indicator of the carbamate functionality.[3]
-
IR (KBr): The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-O stretching of the ether and carbamate functionalities, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 288.16, confirming the molecular weight.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the precursor amine, 7-ethoxynaphthalen-1-amine, followed by its protection with a Boc group.
Synthesis of 7-Ethoxynaphthalen-1-amine
A plausible synthetic route to 7-ethoxynaphthalen-1-amine begins with the commercially available 7-methoxy-1-tetralone, which can be converted to the corresponding naphthalene derivative. An alternative and more direct approach would be the etherification of 7-amino-1-naphthol. However, a well-documented method for a similar transformation involves the Bucherer reaction on a dihydroxynaphthalene precursor.[4]
Boc Protection of 7-Ethoxynaphthalen-1-amine
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method.[5][6]
Experimental Protocol: Boc Protection
-
Materials:
-
7-Ethoxynaphthalen-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve 7-ethoxynaphthalen-1-amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality of Experimental Choices: The use of a base like triethylamine is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. Dichloromethane or THF are chosen as solvents due to their ability to dissolve both the amine and the (Boc)₂O, facilitating a homogeneous reaction. The workup procedure is designed to remove the base and any water-soluble byproducts, and column chromatography ensures the high purity of the final product.
Strategic Application in Drug Discovery: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The Boc-protected amine allows for various chemical modifications on the naphthalene ring or other parts of a larger molecule without interference from the highly reactive amino group.
Workflow for Utilization in a Synthetic Route:
Caption: A generalized workflow for the use of this compound in a multi-step synthesis.
Potential Therapeutic Areas:
Derivatives of 7-ethoxynaphthalen-1-amine are of significant interest in several therapeutic areas:
-
Oncology: The naphthalene scaffold is present in numerous anticancer agents. The ability to introduce diverse functionalities onto the this compound backbone allows for the generation of libraries of compounds for screening against various cancer cell lines and molecular targets.[7][8]
-
Neuroscience: Naphthalene derivatives have been explored for their potential in treating neurodegenerative diseases and other central nervous system disorders. For instance, agomelatine, an antidepressant, features a methoxy-naphthalene core.[2] The 7-ethoxy-1-aminonaphthalene scaffold could be a valuable starting point for the design of novel neurological agents.
-
Infectious Diseases: The structural motifs present in this intermediate can be incorporated into novel antibacterial and antiviral agents.
Deprotection of the Boc Group: Releasing the Amine
The removal of the Boc protecting group is a critical step in any synthetic sequence utilizing this compound. The acid-lability of the Boc group allows for its selective cleavage under mild conditions, often leaving other protecting groups intact.[6]
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is a highly effective and common method for Boc deprotection. The reaction is typically rapid and clean.
-
Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is another standard reagent for removing Boc groups. This method is often preferred when TFA-sensitive functionalities are present in the molecule.
Experimental Protocol: Boc Deprotection with TFA/DCM
-
Materials:
-
Boc-protected naphthalene derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base and purified.
-
Self-Validating System: The progress of the deprotection can be easily monitored by TLC, as the deprotected amine will have a significantly different polarity (and thus a different Rf value) compared to the starting carbamate. The formation of the amine can also be confirmed by mass spectrometry.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic design, incorporating a privileged naphthalene scaffold with a temporarily masked amino group, provides chemists with a powerful tool for the efficient construction of novel drug candidates. The straightforward protocols for its synthesis and deprotection, coupled with the broad range of chemical transformations that can be performed on this intermediate, ensure its continued importance in the field of drug discovery. Future research will likely see the application of this building block in the development of targeted therapies for a wide range of diseases, further highlighting the enduring significance of the naphthalene core in medicinal chemistry.
References
-
Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents.
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
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Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem - NIH. Available at: [Link]
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NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Available at: [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]
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Amine Protection With Boc | PDF - Scribd. Available at: [Link]
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1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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Experimental Procedure: - The Royal Society of Chemistry. Available at: [Link]
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Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - PMC - NIH. Available at: [Link]
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Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed. Available at: [Link]
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Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - ResearchGate. Available at: [Link]
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The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Available at: [Link]
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Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - NIH. Available at: [Link]
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SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1 - Googleapis.com. Available at: [Link]
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-
Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine Bazı Ester Etoksikarbonil Hidrazonlar - DergiPark. Available at: [Link]
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One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction | Request PDF - ResearchGate. Available at: [Link]
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tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate molecular weight
An In-Depth Technical Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key intermediate in synthetic organic chemistry. The primary focus of this document is the compound's molecular weight, its theoretical calculation, and its empirical validation through modern analytical techniques. This whitepaper details the compound's physicochemical properties, provides a validated protocol for its synthesis via Boc-protection, outlines methods for its structural characterization, and discusses its applications for professionals in chemical research and drug development.
Introduction: The Role of Protected Naphthalenamines
Naphthalene-based compounds are privileged scaffolds in medicinal chemistry and materials science due to their rigid, aromatic structure. The functionalization of the naphthalene core, particularly with amine groups, opens avenues for creating a diverse range of bioactive molecules and advanced materials. However, the inherent reactivity of the amine group often necessitates the use of a protecting group strategy during multi-step syntheses.
The tert-butyloxycarbonyl (Boc) group is one of the most utilized amine-protecting groups, prized for its stability across a wide array of non-acidic reaction conditions and its facile, clean removal under mild acid.[1][2] this compound is a specific example of such a protected intermediate. Its structure combines the naphthalene core, an ethoxy functional group that can modulate solubility and electronic properties, and a Boc-protected amine at the 1-position, poised for further synthetic elaboration. Understanding its fundamental properties, beginning with its molecular weight, is the first step in its effective utilization.[3]
Physicochemical Properties and Molecular Weight
The precise molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, reaction monitoring, and structural confirmation via mass spectrometry.
Core Compound Data
A summary of the key identification and physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 287.35 g/mol | [4] |
| Molecular Formula | C₁₇H₂₁NO₃ | [4] |
| CAS Number | 624729-63-1 | [4] |
| IUPAC Name | tert-butyl (7-ethoxy-1-naphthyl)carbamate | [4] |
| Appearance | Colorless solid or oil (predicted) | |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | [5][6] |
Theoretical Molecular Weight Calculation
The molecular weight is derived from its molecular formula, C₁₇H₂₁NO₃, using the atomic weights of its constituent elements.
-
Carbon (C): 17 atoms × 12.011 u = 204.187 u
-
Hydrogen (H): 21 atoms × 1.008 u = 21.168 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 204.187 + 21.168 + 14.007 + 47.997 = 287.359 u
This calculated value is routinely rounded to 287.35 g/mol for practical laboratory use.
Compound Structure
The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and for interpreting spectroscopic data.
Caption: 2D Structure of this compound.
Synthesis and Experimental Workflow
The synthesis of this compound is most efficiently achieved through the reaction of its corresponding primary amine, 7-ethoxynaphthalen-1-amine, with di-tert-butyl dicarbonate (Boc₂O). This is a standard nucleophilic acyl substitution reaction.[5][6]
Reaction Mechanism
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4] This forms a tetrahedral intermediate which subsequently collapses. The resulting tert-butyl carbonate anion is a good leaving group and decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated by the newly formed carbamate or an external proton source to yield tert-butanol.[4]
Experimental Protocol: Boc Protection
This protocol is a self-validating system, where the identity and purity of the final product are confirmed by the analytical methods described in Section 4.0.
Materials:
-
7-ethoxynaphthalen-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq) (Optional, as base)[2]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-ethoxynaphthalen-1-amine (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Rationale: The base acts as an acid scavenger, neutralizing the proton released from the amine, which can drive the reaction to completion.[5]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Causality: Portion-wise addition helps control the reaction rate and temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). c. Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the water content). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Synthesis and Analysis Workflow
The logical flow from starting materials to a fully characterized final product is crucial for ensuring scientific integrity.
Caption: Experimental workflow for synthesis and characterization.
Analytical Characterization
Structural confirmation is paramount. The following techniques provide orthogonal data points to validate the identity and purity of the synthesized compound, with a primary focus on confirming its molecular weight.
Mass Spectrometry (MS)
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing the most direct confirmation of molecular weight.
-
Expected Molecular Ion Peak [M]⁺: For this compound (C₁₇H₂₁NO₃), the primary peak in a high-resolution mass spectrum (HRMS) would be the molecular ion [M+H]⁺ at m/z 288.1594, corresponding to the formula [C₁₇H₂₂NO₃]⁺. In low-resolution MS, this would appear at m/z 288.
-
Key Fragmentation Patterns:
-
m/z 231/232: Corresponds to the loss of the tert-butyl group ([M - C₄H₉]⁺) or isobutylene ([M - C₄H₈]⁺), a characteristic fragmentation for Boc-protected compounds.
-
m/z 187/188: Corresponds to the loss of the entire Boc group ([M - C₅H₉O₂]⁺), yielding the protonated 7-ethoxynaphthalen-1-amine fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the compound's precise connectivity.
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~8.0-7.0 ppm: A complex multiplet region corresponding to the 6 aromatic protons on the naphthalene ring.
-
δ ~6.5 ppm: A broad singlet for the N-H proton of the carbamate.
-
δ ~4.1 ppm (q): A quartet for the 2 protons of the ethoxy methylene group (-OCH₂-).
-
δ ~1.5 ppm (s): A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group (-C(CH₃)₃) of the Boc protector.
-
δ ~1.4 ppm (t): A triplet for the 3 protons of the ethoxy methyl group (-CH₂CH₃).
-
-
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
~17 signals expected: 10 carbons for the naphthalene ring, 1 carbonyl carbon (~153 ppm), 1 quaternary carbon and 1 methyl carbon for the Boc group, and 2 carbons for the ethoxy group.
-
Conclusion
The molecular weight of this compound is definitively established as 287.35 g/mol based on its chemical formula C₁₇H₂₁NO₃. This fundamental property is the cornerstone for its use in synthesis and is empirically verifiable through mass spectrometry. The protocols and analytical data presented in this guide provide researchers and drug development professionals with a robust framework for the synthesis, purification, and characterization of this valuable chemical intermediate, ensuring high fidelity and reproducibility in complex synthetic endeavors.
References
-
MySkinRecipes. This compound Product Page. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
Sources
A Technical Guide to the Physicochemical Characterization of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides an in-depth technical overview of the physical properties of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in the synthesis of various bioactive molecules. For researchers, scientists, and drug development professionals, the data and protocols contained herein are essential for optimizing synthetic routes, designing formulation strategies, and ensuring the quality and reproducibility of experimental results. The naphthalene scaffold is a versatile platform in medicinal chemistry, and the functionalization with an ethoxy group and a Boc-protected amine at specific positions significantly influences the molecule's solubility, stability, and reactivity.[1] This document will delve into the core physical properties of this compound, provide detailed methodologies for their experimental determination, and offer insights into the scientific rationale behind these characterization techniques.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties are crucial for its handling, purification, and subsequent use in multi-step syntheses.
Molecular Structure and Identity
The foundational attributes of this compound are summarized in the table below. These identifiers are critical for regulatory documentation and unambiguous scientific communication.
| Property | Value | Source |
| IUPAC Name | tert-butyl (7-ethoxynaphthalen-1-yl)carbamate | ChemScene[2] |
| CAS Number | 624729-63-1 | MySkinRecipes[1], ChemScene[2] |
| Molecular Formula | C₁₇H₂₁NO₃ | MySkinRecipes[1], ChemScene[2] |
| Molecular Weight | 287.35 g/mol | MySkinRecipes[1], ChemScene[2] |
| SMILES | O=C(OC(C)(C)C)NC1=CC=CC2=CC=C(OCC)C=C12 | ChemScene[2] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 4.5855 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Insight for the Scientist: The predicted LogP value of 4.5855 suggests that this compound is a lipophilic molecule, indicating a preference for nonpolar environments. This has significant implications for its solubility, which is expected to be low in aqueous media and higher in organic solvents. The TPSA, a descriptor for the polarity of a molecule, further supports this, with a value of 47.56 Ų suggesting moderate polarity. These parameters are critical for selecting appropriate solvent systems for reactions, purification (e.g., chromatography), and solubility studies.
Comparative Experimental Data: tert-Butyl naphthalen-1-ylcarbamate
Direct experimental data for this compound is scarce. However, the physical properties of the structurally similar compound, tert-butyl naphthalen-1-ylcarbamate (lacking the 7-ethoxy group), provide a valuable benchmark.
| Property | Experimental Value | Source |
| Appearance | White solid | Supporting Information[3] |
| Melting Point | 96-99 °C | Supporting Information[3] |
Expert Analysis: The presence of the ethoxy group in the target compound is expected to have a modest impact on its melting point compared to the unsubstituted analog. The additional van der Waals interactions and the slight increase in molecular weight may lead to a slightly higher melting point. However, the ethoxy group could also disrupt crystal packing, potentially leading to a similar or even slightly lower melting point. Therefore, the experimental melting point of this compound is anticipated to be in a similar range, likely between 90 and 110 °C.
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established pharmaceutical analysis standards.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of a pharmaceutical intermediate.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. This is a fundamental quality control parameter.
Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Instrumentation:
-
Utilize a calibrated digital melting point apparatus.
-
Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure accurate determination.
-
-
Measurement:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as a range from the onset to the clear point.
-
Self-Validation: The protocol's integrity is maintained by periodic calibration of the melting point apparatus using certified reference standards with known melting points.
Solubility Assessment
Causality: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations. For a synthetic intermediate, solubility data guides the choice of solvents for reaction, work-up, and purification.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Solvent Selection:
-
Choose a range of solvents with varying polarities relevant to pharmaceutical development. A suggested panel includes:
-
Water (aqueous)
-
Phosphate-buffered saline (PBS) at pH 7.4 (physiological)
-
Methanol (polar protic)
-
Ethanol (polar protic)
-
Acetone (polar aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
-
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Self-Validation: The reliability of this method is ensured by using a calibrated HPLC system and a validated analytical method with appropriate standards and controls.
Spectroscopic Characterization
Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and is a critical component of a compound's identity profile.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to the molecular structure.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.
-
Reference ¹H and ¹³C NMR Data for tert-Butyl naphthalen-1-ylcarbamate: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 153.52, 146.76, 134.08, 132.94, 126.04, 124.46, 120.44, 118.64, 80.69, 28.39.
Expected Spectral Features for this compound:
-
¹H NMR: In addition to the signals observed for the unsubstituted analog, expect to see a quartet and a triplet in the upfield region corresponding to the ethoxy group (-OCH₂CH₃). The aromatic signals will also show a different splitting pattern due to the substitution at the 7-position.
-
¹³C NMR: Additional signals for the ethoxy group carbons will be present. The chemical shifts of the naphthalene ring carbons will be altered by the electron-donating ethoxy group.
Conclusion
The physicochemical properties of this compound are fundamental to its successful application in research and development. This guide has provided a comprehensive overview of its key physical attributes, both predicted and in comparison to a close structural analog. The detailed experimental protocols for determining melting point, solubility, and spectroscopic characteristics offer a robust framework for the rigorous characterization of this important synthetic intermediate. By adhering to these methodologies, researchers can ensure the quality and consistency of their work, paving the way for the efficient development of novel therapeutics.
References
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-
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An In-depth Technical Guide to the Solubility of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility of the novel chemical entity, tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate. Solubility is a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2][3][4] Given the absence of public domain data for this specific molecule, this document outlines the foundational principles, predictive analysis, and detailed experimental protocols necessary for researchers to determine its kinetic and thermodynamic solubility profiles. The methodologies described herein are designed to generate robust and reliable data crucial for advancing drug discovery and development programs.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, the journey from a promising molecular hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[2][3] A compound must dissolve to be absorbed into the systemic circulation and reach its pharmacological target.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and a failure to elicit the desired therapeutic effect, ultimately causing the termination of an otherwise potent compound's development.[2][5]
This guide focuses on this compound, a compound for which solubility data is not publicly available. The principles and protocols detailed below provide a self-validating system for researchers to generate this critical dataset, enabling informed decisions in lead optimization, pre-formulation, and overall candidate selection.[6]
Physicochemical Profile and Solubility Prediction
A molecule's structure is the primary determinant of its solubility.[7] An in silico analysis of this compound allows for an expert prediction of its solubility characteristics, guiding the experimental design.
Molecular Structure:
Structural Analysis:
-
Naphthalene Core: The large, bicyclic aromatic naphthalene system is inherently hydrophobic (lipophilic), significantly contributing to poor aqueous solubility.
-
Ethoxy Group (-OCH2CH3): While the oxygen atom can act as a hydrogen bond acceptor, the ethyl chain adds to the overall lipophilicity. Structurally similar compounds like 2-ethoxynaphthalene are described as insoluble in water.[8][9][10][11]
-
tert-Butyl Carbamate Group (-NHCOOC(CH3)3): This is a bulky, sterically hindering group. While the carbamate moiety has some polar character, the large tert-butyl group is highly lipophilic. The Boc group is primarily used as a protecting group in synthesis and is known to decrease the aqueous solubility of parent amines.[12][13]
Predicted Solubility: Based on the "like dissolves like" principle, the combination of a large aromatic system and significant aliphatic character from the ethoxy and tert-butyl groups strongly suggests that this compound will be classified as a poorly soluble compound in aqueous media.[14] This prediction necessitates the use of sensitive and robust experimental methods to quantify its low solubility accurately.
Experimental Determination of Solubility
Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[6][15]
-
Kinetic Solubility: Measures the concentration of a compound that precipitates out of a solution when rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. It reflects the solubility of the amorphous, high-energy state and is relevant for high-throughput screening (HTS) and in vitro assays where compounds are introduced via DMSO.[7][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[18][19] This value is critical for pre-formulation development, predicting in vivo absorption, and is required for Biopharmaceutics Classification System (BCS) categorization.[5][20][21]
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol describes a rapid method to assess kinetic solubility by measuring light scattering caused by compound precipitation.[4][22]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 96- or 384-well microplate. Perform a serial dilution across the plate with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Dilution: Rapidly add the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) to all wells, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Allow the plate to incubate at room temperature for a standard period, typically 1-2 hours.[16]
-
Measurement: Read the plate using a laser nephelometer. The instrument detects the intensity of light scattered by any precipitate formed in the wells.
-
Data Analysis: The kinetic solubility value is determined as the concentration at which a significant increase in light scattering (nephelometric signal) is observed compared to buffer-only controls.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[21][23]
Methodology:
-
Compound Dispensing: Add an excess amount of solid, crystalline this compound into several glass vials. A visible excess of solid material must remain at the end of the experiment to ensure equilibrium has been reached.[18]
-
Solvent Addition: Add a precise volume of the desired aqueous media to each vial. Test a range of physiologically relevant media:
-
Equilibration: Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[18][23]
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid material. This is achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[24]
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][24]
-
Data Analysis: Calculate the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility in that specific medium.
Data Presentation and Visualization
Organizing solubility data into a clear, concise format is essential for interpretation and comparison.
Solubility Data Summary (Hypothetical Data)
The following table presents a hypothetical but realistic set of solubility data for this compound, based on its predicted physicochemical properties.
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS | 7.4 | 25 | 18.2 | 63.3 | Partially Soluble |
| Thermodynamic | 0.1 M HCl | 1.2 | 37 | < 1.0 | < 3.5 | Poorly Soluble |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | < 1.0 | < 3.5 | Poorly Soluble |
| Thermodynamic | PBS | 6.8 | 37 | < 1.0 | < 3.5 | Poorly Soluble |
Classification based on common industry criteria: >100 µg/mL (Soluble), 15-100 µg/mL (Partially Soluble), <15 µg/mL (Poorly Soluble).[22]
Experimental Workflow Diagrams
Visual workflows provide an at-a-glance understanding of the experimental processes.
Conclusion and Strategic Implications
The protocols and analyses presented in this guide provide a robust pathway for determining the aqueous solubility of this compound. Based on its chemical structure, the compound is anticipated to exhibit low to very low solubility. The experimental determination of both its kinetic and thermodynamic solubility is a mandatory step in its preclinical evaluation.[5][25]
Should the experimental data confirm poor solubility (<10 µg/mL), researchers must proactively consider solubility enhancement strategies. These may include salt formation (if an ionizable center is present), formulation with solubilizing excipients, or the development of amorphous solid dispersions. Addressing solubility challenges early and systematically is paramount to mitigating risk and increasing the probability of success for any new chemical entity in the drug development pipeline.[2]
References
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Rowan Scientific. Predicting Solubility. [Link]
-
Gervasio, F. L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Poel, T., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]
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Sadeghpour, A., et al. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]
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Drug Discovery News. Substance solubility. [Link]
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Savjani, K. T., et al. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
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Ionescu, C., et al. The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
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ChemBK. 2-Ethoxynaphthalene. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. [Link]
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Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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PubChem. 2-Ethoxynaphthalene. [Link]
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PubChem. 1-Ethoxynaphthalene. [Link]
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Kumar, L., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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ChemBK. tert-butyl carbamate. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
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Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
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A Spectroscopic Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate: An In-depth Technical Analysis for Researchers
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds, presents a rich tapestry of spectroscopic features.[1][2][3][4] Its molecular architecture, comprising a substituted naphthalene core, an ethoxy functional group, and a bulky tert-butoxycarbonyl (Boc) protecting group, gives rise to a unique spectral signature. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization. By dissecting the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the relationship between its structure and spectral properties, thereby empowering more efficient and accurate scientific endeavors.
The molecular formula for this compound is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol .[1][3]
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are the primary determinants of its spectroscopic output. The following diagram illustrates the key structural components that will be correlated with the spectral data throughout this guide.
Caption: Predicted major fragmentation pathway for this compound.
The primary fragmentation of Boc-protected amines typically involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da). This would result in prominent peaks at m/z 231 and m/z 187. Further fragmentation of the naphthalene core can also be expected.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging experimental data from structurally related compounds and fundamental spectroscopic principles, we have constructed a detailed prognosis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The presented data tables, interpretations, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment of this important synthetic intermediate.
References
-
MySkinRecipes. This compound. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Active Biopharma. This compound|624729-63-1. [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this and related molecules. We will delve into the causality behind experimental choices, present a self-validating protocol for spectral acquisition, and provide a detailed interpretation of the 13C NMR spectrum, supported by predicted chemical shift values. This guide is designed to be an authoritative resource, grounded in scientific literature and established spectroscopic principles.
Introduction: The Significance of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and providing insights into their chemical environment.[2] For a molecule such as this compound, which possesses a complex aromatic system and multiple functional groups, 13C NMR is indispensable for unambiguous structure verification and purity assessment. The wide chemical shift range of 13C NMR, typically 0-220 ppm, allows for the resolution of individual carbon signals, even in complex structures.[1]
The molecule in focus, this compound, features a disubstituted naphthalene core, an ethoxy group, and a tert-butoxycarbonyl (Boc) protecting group. Each of these structural motifs imparts distinct electronic and steric effects that influence the 13C chemical shifts of the carbon atoms throughout the molecule. A thorough understanding of these effects is paramount for the accurate assignment of the NMR spectrum. This guide will systematically dissect these influences to provide a clear and logical interpretation of the spectral data.
Predicted 13C NMR Spectral Analysis
Due to the absence of a publicly available experimental spectrum for this compound, this section presents a detailed prediction of the 13C NMR spectrum. The predictions are based on established substituent chemical shift (SCS) effects on the naphthalene ring system, and typical chemical shift ranges for the ethoxy and tert-butoxycarbonyl groups.
The structure of this compound with the proposed carbon numbering is shown below:
Caption: Molecular structure of this compound with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~138-142 | Attached to nitrogen, deshielded. |
| C2 | ~120-124 | Standard aromatic CH. |
| C3 | ~125-129 | Standard aromatic CH. |
| C4 | ~122-126 | Standard aromatic CH. |
| C4a | ~128-132 | Quaternary carbon, influenced by both rings. |
| C5 | ~105-110 | Shielded due to ortho- and para-directing ethoxy group. |
| C6 | ~129-133 | Standard aromatic CH. |
| C7 | ~155-160 | Attached to oxygen of the ethoxy group, strongly deshielded. |
| C8 | ~118-122 | Shielded by the para-amino group. |
| C8a | ~134-138 | Quaternary carbon, influenced by both substituents. |
| C=O (Boc) | ~153-155 | Typical chemical shift for a carbamate carbonyl.[3] |
| C(CH3)3 (Boc) | ~80-82 | Quaternary carbon of the tert-butyl group. |
| C(C H3)3 (Boc) | ~28-30 | Methyl carbons of the tert-butyl group. |
| O-C H2-CH3 | ~63-65 | Methylene carbon adjacent to oxygen. |
| O-CH2-C H3 | ~14-16 | Terminal methyl carbon of the ethoxy group. |
Justification of Predicted Chemical Shifts:
-
Naphthalene Ring System: The chemical shifts of the naphthalene core are influenced by the electron-donating effects of the ethoxy and the Boc-protected amino groups. The ethoxy group at C7 is a strong activating group, causing a significant upfield shift (shielding) for the ortho (C6, C8) and para (C5) positions. The Boc-protected amino group at C1 is also electron-donating, leading to shielding of the ortho (C2, C8a) and para (C4) positions. The quaternary carbons (C4a and C8a) are generally found at lower fields than the protonated carbons.
-
tert-Butoxycarbonyl (Boc) Group: The carbonyl carbon of the Boc group is expected to resonate in the typical range for carbamates, around 153-155 ppm.[3] The quaternary carbon of the tert-butyl group appears around 80-82 ppm, and the three equivalent methyl carbons will produce a single, intense signal around 28-30 ppm.
-
Ethoxy Group: The methylene carbon directly attached to the oxygen atom is deshielded and is expected to appear around 63-65 ppm. The terminal methyl carbon is more shielded and will resonate at a higher field, around 14-16 ppm.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality, quantitative 13C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
3.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm).
-
Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Spectrometer Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or equivalent | A standard 30° pulse with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement. |
| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz on a 400 MHz instrument) | To encompass the entire range of expected 13C chemical shifts. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 5.0 - 10.0 s | Crucial for quantitative analysis of aromatic compounds with long T1 relaxation times for quaternary carbons. A longer delay ensures complete relaxation and accurate signal integration. [4] |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, especially for the weaker signals of quaternary carbons. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
3.3. Workflow for Data Acquisition and Processing
Caption: Experimental workflow for 13C NMR analysis.
Trustworthiness and Self-Validation
The reliability of the 13C NMR analysis hinges on a protocol that is inherently self-validating. The key checkpoints for ensuring trustworthiness are:
-
Reproducibility: Repeating the experiment with a freshly prepared sample should yield identical spectra within the limits of experimental error.
-
Consistency with Theory: The observed chemical shifts should align with the predicted values based on established substituent effects and chemical shift theory. Significant deviations may indicate an incorrect structural assignment or the presence of unexpected electronic or steric interactions.
-
Correlation with Other Spectroscopic Data: The 13C NMR data should be consistent with data from other analytical techniques, such as 1H NMR, Mass Spectrometry, and Infrared Spectroscopy, to build a comprehensive and validated structural picture.
Conclusion
This in-depth technical guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently utilize 13C NMR for the structural elucidation and characterization of this important molecule and its analogs. The principles and methodologies outlined herein are grounded in established scientific literature and are designed to ensure the highest degree of scientific integrity and trustworthiness in your analytical endeavors.
References
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC. Retrieved January 20, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Synthetic Utility and Mechanistic Potential of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the role and potential of tert-butyl 7-ethoxynaphthalen-1-ylcarbamate, a key chemical intermediate in contemporary drug discovery and organic synthesis. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its strategic importance lies in its utility as a versatile building block for the synthesis of a diverse array of biologically active molecules. This document will explore the synthetic applications of this compound and discuss the potential mechanisms of action of the classes of compounds derived from it, thereby providing a forward-looking perspective for researchers in the field.
Introduction: The Strategic Importance of Synthetic Intermediates
In the landscape of modern pharmaceutical and agrochemical research, the efficient synthesis of complex molecular architectures is paramount. The strategic use of advanced chemical intermediates, such as this compound, enables the streamlined construction of novel bioactive compounds. This particular carbamate serves as a protected form of a 7-ethoxynaphthalen-1-amine, a scaffold with significant potential for biological activity. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet can be readily removed, providing a crucial handle for further chemical modification.
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure allows for well-defined interactions with biological targets. The ethoxy substitution at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing solubility or altering target engagement.
Synthetic Utility and Key Reactions
The primary function of this compound is to introduce the 7-ethoxynaphthalen-1-amine moiety into a target molecule. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive amine group.
Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and ease of removal under acidic conditions. The deprotection of this compound to yield 7-ethoxynaphthalen-1-amine is a critical step in many synthetic pathways.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent.
-
Purification: Purify the resulting 7-ethoxynaphthalen-1-amine by column chromatography or recrystallization.
Downstream Synthetic Applications
Once deprotected, the resulting 7-ethoxynaphthalen-1-amine can undergo a variety of chemical reactions to generate a diverse range of compounds. These include, but are not limited to:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea formation: Treatment with isocyanates or isothiocyanates.
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.
The following diagram illustrates a generalized synthetic workflow starting from this compound.
Caption: Synthetic workflow from the starting carbamate.
Potential Mechanisms of Action of Derived Compound Classes
While this compound is a synthetic intermediate, the classes of molecules synthesized from it have demonstrated a wide range of biological activities. The following sections explore the potential mechanisms of action for these compound classes, supported by the broader scientific literature.
Naphthalene-Based Enzyme Inhibitors
The naphthalene scaffold can be elaborated to design potent and selective enzyme inhibitors. The rigid aromatic system can effectively occupy hydrophobic pockets in enzyme active sites, while the functional groups introduced via the amine handle can form specific interactions, such as hydrogen bonds or ionic bonds, with key amino acid residues.
Potential Targets:
-
Kinases: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. Naphthalene derivatives can be designed to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.
-
Proteases: The naphthalene core can serve as a scaffold to position functional groups that interact with the catalytic residues of proteases, such as those involved in viral replication or blood coagulation.
-
Phosphatases: Similar to kinases, naphthalene-based compounds can be designed to target the active sites of phosphatases, which play crucial roles in cellular signaling.
The diagram below illustrates a hypothetical interaction of a naphthalene-derivative with an enzyme active site.
Caption: Hypothetical enzyme-inhibitor interactions.
Receptor Ligands for Neurological and Endocrine Targets
Naphthalene-containing molecules have been explored as ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. The aromatic system can participate in π-π stacking interactions with aromatic residues in the receptor binding pocket.
Potential Targets:
-
Opioid Receptors: Certain N-naphthoyl derivatives have shown activity at opioid receptors, suggesting that this scaffold can be used to develop novel analgesics.[1]
-
Serotonin and Dopamine Receptors: The naphthalene core is present in ligands for various monoamine receptors, indicating its potential in the development of treatments for psychiatric and neurological disorders.
-
Nuclear Receptors: The lipophilic nature of the naphthalene ring makes it a suitable scaffold for ligands of nuclear receptors, which are involved in the regulation of gene expression.
Antimicrobial and Cytotoxic Agents
Derivatives of naphthylamine have been reported to possess antimicrobial and cytotoxic properties.[2] The planar naphthalene ring can intercalate into DNA, leading to inhibition of replication and transcription, a mechanism often exploited in the design of anticancer drugs. Furthermore, these compounds can disrupt microbial cell membranes or inhibit essential enzymes in pathogens. Carbamates, as a class, have also been shown to have antibacterial and antifungal activities.
Quantitative Data on Related Compound Classes
While no specific biological data for this compound is available, the following table summarizes representative data for biologically active naphthalene and carbamate derivatives to illustrate the potential potency of compounds that can be synthesized from this intermediate.
| Compound Class | Target/Activity | Representative IC50/MIC | Reference |
| α-Naphthylamine Derivatives | Cytotoxicity (MCF-7 cells) | < 10 µg/mL | [2] |
| α-Naphthylamine Derivatives | Antifungal (various fungi) | MIC 25–32 µg/mL | [2] |
| Naphthalimide Derivative (7b) | Anti-inflammatory (LPS-stimulated RAW264.7) | Inhibition of pro-inflammatory cytokines | |
| Carbamate Derivatives | Antibacterial (V. cholerae, E. coli) | Zone of inhibition data available | |
| Aryl Methylcarbamates | Larvicidal Activity | Excellent activity reported | [3] |
Conclusion
This compound is a valuable synthetic intermediate that provides a gateway to a wide range of potentially bioactive molecules. Its utility lies in the strategic introduction of a functionalizable 7-ethoxynaphthalen-1-amine scaffold. While the compound itself does not have a defined mechanism of action, the derivatives accessible from it have the potential to act as enzyme inhibitors, receptor ligands, and antimicrobial or cytotoxic agents. This guide provides a foundation for researchers to leverage this versatile building block in their drug discovery and development programs, with a clear understanding of the potential mechanistic avenues that can be explored.
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The Strategic Role of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of specialized chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, while not an active pharmaceutical ingredient itself, represents a quintessential building block in medicinal chemistry. Its unique structural composition—a naphthalene core, an ethoxy functional group, and a tert-butoxycarbonyl (Boc) protected amine—renders it a valuable precursor for a diverse range of bioactive compounds. This technical guide elucidates the multifaceted role of this carbamate, delving into its synthesis, chemical properties, and its strategic importance in the development of novel therapeutics. Through a comprehensive analysis of its constituent parts, this paper will provide expert insights into its potential applications, supported by detailed experimental protocols and logical frameworks for future research endeavors.
Introduction: Deconstructing a Key Synthetic Intermediate
At its core, this compound is a molecule designed for synthetic utility. Its value in medicinal chemistry is derived from the strategic combination of three key structural motifs:
-
The Naphthalene Scaffold: This bicyclic aromatic system is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets, including enzymes and receptors.[3] The naphthalene core serves as a versatile foundation upon which complex and biologically active molecules can be constructed.[1][3]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry.[4][5] Its primary function is to temporarily shield a reactive amine from participating in unwanted side reactions during a multi-step synthesis.[4][6] The key advantage of the Boc group lies in its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functional groups within the molecule.[4][5][6]
-
The 7-Ethoxy Group: The substitution pattern on the naphthalene ring is crucial for modulating the molecule's physicochemical and pharmacokinetic properties. The ethoxy group at the 7-position can influence factors such as solubility, metabolic stability, and receptor-binding affinity. Its presence can also direct further chemical modifications to specific positions on the naphthalene ring.
The combination of these three components in this compound creates a stable, yet versatile, intermediate. It allows for the naphthalene core to be introduced into a target molecule while ensuring that the reactive primary amine at the 1-position is masked until it is strategically needed for a subsequent reaction, such as amide bond formation or reductive amination.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward and high-yielding process, starting from 7-ethoxy-1-naphthylamine.
Proposed Synthetic Workflow
The general and most common method for the introduction of a Boc protecting group onto a primary amine is through the reaction with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Boc Protection of 7-Ethoxy-1-naphthylamine
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-ethoxy-1-naphthylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[6]
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess (e.g., 1.1 equivalents). While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted base, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Characterization: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound. The identity and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Parameter | Description | Reference |
| Molecular Formula | C₁₇H₂₁NO₃ | [9] |
| Molecular Weight | 287.35 g/mol | [9] |
| Appearance | Typically an off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents like DCM, THF, ethyl acetate | |
| Storage | Store in a cool, dry place away from light and moisture.[6] |
Strategic Applications in Medicinal Chemistry
The primary role of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[10] The strategic unmasking of the amine allows for its incorporation into a variety of molecular scaffolds.
Synthesis of Naphthalene-based Enzyme Inhibitors and Receptor Ligands
The naphthalene core is a privileged scaffold in the design of enzyme inhibitors and receptor ligands.[10] By using this compound, medicinal chemists can construct libraries of compounds for screening against various biological targets.
Hypothetical Workflow for Synthesizing a Naphthalene-based Amide Library:
Caption: Workflow for generating a library of bioactive naphthalene amides.
In this workflow, the Boc group is first removed to yield the free amine. This amine is then coupled with a diverse range of carboxylic acids (R-COOH) using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to generate a library of amide derivatives. These derivatives can then be screened for biological activity.
Precursor for Bioactive Carbamates and Ureas
Carbamate and urea moieties are important functional groups in many approved drugs, known for their chemical stability and ability to participate in hydrogen bonding with biological targets.[11] Following the deprotection of this compound, the resulting amine can be reacted with various chloroformates or isocyanates to synthesize novel naphthalene-based carbamates and ureas, respectively.
Role in Fragment-Based Drug Discovery (FBDD)
The 7-ethoxynaphthalene core can be considered a molecular fragment. In FBDD, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to produce higher-affinity leads. This compound serves as an ideal starting point for elaborating such a fragment. The protected amine provides a convenient chemical handle for linking this fragment to other small molecules or for growing the fragment to improve its binding affinity.
Conclusion and Future Perspectives
This compound is a prime example of a strategically designed chemical intermediate that plays a crucial, albeit indirect, role in the drug discovery and development process. Its value lies in the stable protection of a reactive amine on a privileged naphthalene scaffold, allowing for controlled and efficient synthetic transformations. While not a therapeutic agent in itself, its application enables the synthesis of novel and complex molecules with the potential to address a wide range of diseases. Future research will likely see the continued use of this and similar building blocks in the generation of diverse chemical libraries for high-throughput screening and in the rational design of next-generation therapeutics. The principles of protecting group chemistry, exemplified by this compound, will remain a cornerstone of medicinal chemistry for the foreseeable future.[4]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Abstract
This application note provides a detailed, validated protocol for the synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key carbamate-protected intermediate in organic synthesis. This compound serves as a critical building block in the development of complex, naphthalene-based molecules for pharmaceutical and materials science research.[1] The protocol herein details a robust method for the N-tert-butoxycarbonylation (Boc) protection of the precursor amine, 7-ethoxynaphthalen-1-amine. We explain the causality behind procedural choices, from solvent selection to purification strategy, to ensure reproducibility and high yield. The methodology is designed for researchers in synthetic chemistry and drug development, providing a self-validating system for producing high-purity material.
Introduction and Scientific Rationale
Naphthalene-containing scaffolds are prevalent in a wide array of biologically active compounds and functional materials.[2] The targeted functionalization of the naphthalene ring system often requires a multi-step synthetic approach where specific functional groups, particularly amines, must be temporarily masked or "protected." The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its pronounced stability across a wide range of nucleophilic and basic conditions, coupled with its facile and clean removal under mild acidic conditions.[3][4][5]
The target molecule, this compound (CAS No. 624729-63-1), is an important intermediate that capitalizes on this strategy.[6][7] It provides a stable precursor for introducing the 7-ethoxynaphthalen-1-amine moiety into larger molecules, a common step in the synthesis of enzyme inhibitors and receptor ligands.[1] This guide presents a direct and efficient protocol for its synthesis via the Boc-protection of 7-ethoxynaphthalen-1-amine using di-tert-butyl dicarbonate (Boc₂O), a standard and highly effective reagent for this transformation.[8]
Synthetic Strategy and Workflow
The synthesis follows a single, high-yielding step: the nucleophilic attack of the primary amine of 7-ethoxynaphthalen-1-amine on di-tert-butyl dicarbonate. The reaction is facilitated by a non-nucleophilic base, which serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.
Overall Reaction Scheme:
Visual Workflow
The logical flow of the experimental protocol is outlined below, from reactant preparation to final product isolation.
Caption: Experimental workflow for the Boc-protection of 7-ethoxynaphthalen-1-amine.
Materials and Methods
Reagents
-
7-Ethoxynaphthalen-1-amine (Purity ≥97%)
-
Di-tert-butyl dicarbonate (Boc₂O) (Purity ≥98%)
-
Triethylamine (Et₃N), distilled (Purity ≥99%)
-
Dichloromethane (DCM), anhydrous (Purity ≥99.8%)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Detailed Experimental Protocol
Rationale for Key Choices:
-
Solvent (DCM): Anhydrous dichloromethane is selected for its excellent ability to dissolve both the polar amine and the nonpolar Boc₂O, its inertness under the reaction conditions, and its low boiling point, which facilitates easy removal during work-up.
-
Base (Triethylamine): Triethylamine is a non-nucleophilic organic base that effectively scavenges the in situ generated acidic byproducts without competing with the primary amine in reacting with Boc₂O.
-
Temperature Control: The initial addition of Boc₂O is performed at 0°C to control the initial exotherm of the reaction, preventing potential side reactions and degradation of the Boc anhydride.[8]
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-ethoxynaphthalen-1-amine (5.0 g, 26.7 mmol, 1.0 equiv.) in 80 mL of anhydrous dichloromethane. Add triethylamine (4.5 mL, 32.1 mmol, 1.2 equiv.) to the solution. Stir for 5 minutes at room temperature under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (6.4 g, 29.4 mmol, 1.1 equiv.) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Cool the amine solution to 0°C using an ice-water bath. Add the Boc₂O solution dropwise from the dropping funnel over a period of 20-30 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by TLC (eluent: 20% Ethyl Acetate in Hexanes), observing the consumption of the starting amine spot.
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.[9]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.[8]
-
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography (Alternative): If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.
-
Expected Results and Characterization
The protocol is expected to yield the target compound in high purity and good yield.
| Parameter | Value | Reference |
| Product Name | This compound | [6] |
| Molecular Formula | C₁₇H₂₁NO₃ | [6] |
| Molecular Weight | 287.35 g/mol | [1][6] |
| CAS Number | 624729-63-1 | [1][6][7] |
| Typical Yield | 85-95% | - |
| Appearance | White to off-white solid | - |
| Expected Purity | >98% (by HPLC/NMR) | [1] |
Product Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the ethoxy group (triplet, ~1.4 ppm, 3H; quartet, ~4.1 ppm, 2H), and distinct aromatic protons of the naphthalene core.
-
¹³C NMR: Expect signals corresponding to the carbonyl of the carbamate (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the naphthalene and ethoxy groups.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 288.35.
Conclusion
This application note details a reliable and scalable laboratory procedure for the synthesis of this compound. By providing a clear rationale for the chosen conditions and a step-by-step protocol, this guide enables researchers to efficiently produce this valuable synthetic intermediate. The use of the Boc protecting group is a cornerstone of modern organic synthesis, and mastery of this transformation is essential for the construction of complex molecular architectures.[5]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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PrepChem. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
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Active Biopharma. This compound. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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Research Journal of Chemical Sciences. One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. [Link]
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PubMed. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. [Link]
- Google Patents.
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FDA.gov. 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. [Link]
- Google Patents.
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PubMed. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. [Link]
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DergiPark. Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine. [Link]
- Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
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PubMed Central. Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate Derivatives
Introduction
The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable efficiency in constructing carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides is indispensable for synthesizing complex molecular architectures, including active pharmaceutical ingredients (APIs).[2][3] The reaction's broad appeal stems from its mild conditions, the commercial availability and low toxicity of organoboron reagents, and its tolerance for a wide array of functional groups.[4]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to a specific, yet important, class of substrates: tert-butyl 7-ethoxynaphthalen-1-ylcarbamate derivatives. These naphthalene-based structures are significant scaffolds in medicinal chemistry. The methodologies, mechanistic insights, and optimization strategies detailed herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki coupling mechanism is a catalytic cycle revolving around a palladium center.[4] The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an active Pd(0) species to the organohalide (in this case, a halide-substituted this compound). This step involves the palladium catalyst inserting itself into the carbon-halogen bond, resulting in the formation of a Pd(II) complex.[1][2] This is often the rate-determining step of the entire cycle.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex.[1] A critical aspect of this phase is the role of the base. The base activates the organoboron compound, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[5][6] While the precise mechanism of transmetalation is still a subject of investigation, it is widely accepted that the base is essential for this step to proceed.[1][7] Computational studies suggest that the reaction of the base with the organoboronic acid to form a borate species is a key part of the mechanism.[7][8]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9] The properties of the ligands attached to the palladium, such as their bulkiness, can influence the efficiency of this step.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. youtube.com [youtube.com]
The Strategic Utility of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of the Naphthalene Scaffold
The naphthalene ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigid, lipophilic, and aromatic nature provides an ideal scaffold for designing molecules that can effectively interact with a wide array of biological targets. The strategic functionalization of the naphthalene core is paramount to modulating the pharmacological properties of these molecules. tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS No. 624729-63-1) has emerged as a key intermediate in this endeavor.[2] This molecule offers a protected amino group at the 1-position and an ethoxy substituent at the 7-position, a combination that is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics.[2][3] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent derivatization.[4] This application note provides a comprehensive guide to the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 624729-63-1 | [2] |
| Molecular Formula | C₁₇H₂₁NO₃ | [2] |
| Molecular Weight | 287.35 g/mol | [2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | [2] |
Synthesis of the Intermediate: A Step-by-Step Approach
The synthesis of this compound is a two-step process commencing with the formation of the precursor, 7-ethoxynaphthalen-1-amine, followed by the protection of the amino group with a Boc moiety.
Part 1: Synthesis of 7-Ethoxynaphthalen-1-amine via the Bucherer-Lepetit Reaction
The Bucherer-Lepetit reaction is a classic and reversible transformation that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[5][6] In this protocol, we adapt this reaction for the synthesis of 7-ethoxynaphthalen-1-amine from the readily available 7-ethoxy-1-naphthol.
Protocol 1: Synthesis of 7-Ethoxynaphthalen-1-amine
Materials:
-
7-ethoxy-1-naphthol
-
Sodium bisulfite (NaHSO₃)
-
Aqueous ammonia (28-30%)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a pressure vessel, combine 7-ethoxy-1-naphthol (1.0 eq), sodium bisulfite (2.0 eq), and aqueous ammonia (10 eq).
-
Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-ethoxynaphthalen-1-amine.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure amine.
Causality and Experimental Choices:
-
The use of a pressure vessel is crucial to maintain a sufficient concentration of ammonia at the elevated temperatures required for the reaction to proceed efficiently.[5]
-
Sodium bisulfite is essential as it forms an adduct with the naphthol, facilitating the nucleophilic attack by ammonia.[6]
-
The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acidic species and to remove water-soluble byproducts.
Part 2: Boc Protection of 7-Ethoxynaphthalen-1-amine
The protection of the newly synthesized amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This is a standard and highly efficient method for introducing the Boc protecting group.[4][7]
Protocol 2: Synthesis of this compound
Materials:
-
7-Ethoxynaphthalen-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 7-ethoxynaphthalen-1-amine (1.0 eq) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as an off-white solid.
Causality and Experimental Choices:
-
The base (triethylamine) acts as a scavenger for the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.[4]
-
(Boc)₂O is a stable and easy-to-handle reagent for Boc protection, and any excess is readily removed during workup.
-
The aqueous workup is designed to remove the triethylammonium salt and any unreacted (Boc)₂O.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The 7-alkoxy-naphthalen-1-amine scaffold is a privileged structure in the design of various kinase inhibitors.[3] The protected intermediate, this compound, is an ideal starting point for the synthesis of these complex molecules. The following section details a representative synthetic route to a potent kinase inhibitor, adapted from the patent literature, showcasing the utility of our target intermediate.[3][8][9]
Deprotection and Amide Coupling: The Gateway to Functionalization
The first step in utilizing the intermediate is the deprotection of the Boc group to reveal the free amine. This is typically achieved under acidic conditions. The liberated amine can then be coupled with a carboxylic acid to form an amide bond, a key structural motif in many kinase inhibitors.
Protocol 3: Boc Deprotection and Amide Coupling
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM
-
A suitable carboxylic acid (e.g., a substituted benzoic acid)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Step A: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting 7-ethoxynaphthalen-1-amine hydrochloride can be used directly in the next step.
Step B: Amide Coupling
-
In a separate flask, dissolve the desired carboxylic acid (1.0 eq), COMU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the 7-ethoxynaphthalen-1-amine hydrochloride from Step A in DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by preparative HPLC to obtain the final bioactive molecule.
Causality and Experimental Choices:
-
Acidic conditions are required to cleave the acid-labile Boc group. Both HCl in dioxane and TFA in DCM are effective, with the choice often depending on the other functional groups present in the molecule.[4]
-
Peptide coupling reagents like COMU are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization if chiral centers are present.
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
Visualizing the Synthetic Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and workflows described in this application note.
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
This compound is a strategically important intermediate for the synthesis of a diverse range of bioactive molecules, particularly in the realm of kinase inhibitors. Its synthesis from readily available starting materials is straightforward, and the Boc protecting group offers a reliable method for masking the reactive amino functionality. The protocols and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry to leverage the full potential of this versatile building block in their drug discovery programs.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Wikipedia. Bucherer reaction. Available at: [Link]
-
Grokipedia. Bucherer reaction. Available at: [Link]
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 234-263.
- Google Patents. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof.
-
Organic Reactions. The Bucherer Reaction: From Naphthylamine to Naphthol. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
- Google Patents. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
- Google Patents. MX2011012752A - Naphthalene carboxamide derivatives as inhibitors of protein kinase and histone deacetylase, preparation methods and uses thereof.
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- 3. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]
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- 8. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 9. MX2011012752A - Naphthalene carboxamide derivatives as inhibitors of protein kinase and histone deacetylase, preparation methods and uses thereof. - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of tert-Butyl Carbamates in Acylation and Nucleophilic Substitution Reactions
Abstract
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its facile, acid-labile removal.[1][] While its primary role is to mask the nucleophilicity and basicity of amines, the tert-butyl carbamate moiety possesses a nuanced reactivity profile that can be strategically exploited.[3] This guide provides an in-depth exploration of acylation and nucleophilic substitution reactions involving Boc-protected amines. We move beyond the textbook depiction of the Boc group as a simple "hat" and delve into the causality behind its reactivity, offering field-proven protocols for its strategic manipulation in complex synthetic routes. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the full synthetic potential of tert-butyl carbamates.
The Dichotomy of the Boc-Carbamate: Inert Shield and Latent Nucleophile
The effectiveness of the Boc group as a protective shield stems from the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to the parent amine, rendering it inert to many reagents, particularly bases and nucleophiles.[4][5]
However, this electronic arrangement is not static. The carbamate can be strategically manipulated in two primary ways:
-
Deprotection to Unveil the Nucleophile: The most common strategy involves the complete removal of the Boc group under acidic conditions to liberate the highly nucleophilic free amine, which can then engage in subsequent reactions like acylation.[6] The mechanism is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and carbamic acid, which swiftly decarboxylates.[6][7]
-
Direct Functionalization: Under specific conditions, the Boc-protected nitrogen itself can be made to act as a nucleophile. This typically requires deprotonation of the N-H bond of a secondary carbamate with a strong base, creating a potent nucleophilic anion for reactions such as alkylation.[8]
Sources
- 1. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Naphthalene Scaffold as a Privileged Structure in Kinase Inhibition
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule enzyme inhibitors, particularly those targeting protein kinases.[1] Kinases, through their role in signal transduction, are pivotal in regulating cellular processes such as growth, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Within the vast chemical space of kinase inhibitors, the naphthalene core has emerged as a privileged scaffold.[3] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups that can engage in critical interactions within the ATP-binding site of kinases.[3] Furthermore, the naphthalene ring system can participate in favorable π-stacking interactions with aromatic residues in the kinase active site, contributing to inhibitor potency.[3]
This application note details the utility of a key synthetic building block, tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate , in the rational design and synthesis of a novel, plausible tyrosine kinase inhibitor. We present a detailed, two-step synthetic protocol, discuss the underlying chemical principles, and propose a mechanism of action for the resulting inhibitor, targeting the Src family of tyrosine kinases as a representative example.
The Synthetic Strategy: From Building Block to Potent Inhibitor
Our synthetic approach leverages the functionalities of this compound to construct a molecule designed to interact with the key features of a tyrosine kinase active site. The strategy involves two primary transformations:
-
Deprotection of the Carbamate: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine. Its removal is the first step to unmask the nucleophilic amine, making it available for subsequent coupling reactions.
-
Amide Bond Formation: The newly exposed 7-ethoxy-1-naphthylamine is then coupled with a carefully selected carboxylic acid that incorporates a "hinge-binding" motif. For this application note, we have chosen 4-aminopyrazolo[3,4-d]pyrimidine-3-carboxylic acid , a well-established hinge-binding fragment in numerous kinase inhibitors.[4] This moiety is designed to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[5]
The final product, N-(7-ethoxynaphthalen-1-yl)-4-aminopyrazolo[3,4-d]pyrimidine-3-carboxamide , combines the naphthalene scaffold with a proven hinge-binding element, representing a promising candidate for a potent and selective tyrosine kinase inhibitor.
Visualizing the Synthetic Workflow
Caption: A two-step synthesis of a potential kinase inhibitor.
Detailed Experimental Protocols
PART 1: Synthesis of 7-ethoxy-1-naphthylamine (Intermediate)
Principle: The Boc protecting group is efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation. The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[6] A basic workup then provides the neutral amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 287.36 | 1.0 | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 10.0 | 10.0 |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution at room temperature, add trifluoroacetic acid (TFA, 10.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 7-ethoxy-1-naphthylamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
PART 2: Synthesis of N-(7-ethoxynaphthalen-1-yl)-4-aminopyrazolo[3,4-d]pyrimidine-3-carboxamide (Target Inhibitor)
Principle: Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires an activating agent to convert the carboxylic acid into a more reactive species. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This activated ester subsequently reacts with the amine to form the stable amide bond.[7][8]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-ethoxy-1-naphthylamine | 187.24 | 1.0 | 1.0 |
| 4-aminopyrazolo[3,4-d]pyrimidine-3-carboxylic acid | 179.14 | 1.1 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Saturated aq. Lithium Chloride (LiCl) | 42.39 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a solution of 4-aminopyrazolo[3,4-d]pyrimidine-3-carboxylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF, 15 mL per mmol of amine) in a round-bottom flask, add EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 7-ethoxy-1-naphthylamine (1.0 equiv) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a saturated aqueous solution of lithium chloride (3 x 20 mL) to remove DMF.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to yield the pure N-(7-ethoxynaphthalen-1-yl)-4-aminopyrazolo[3,4-d]pyrimidine-3-carboxamide.
Proposed Mechanism of Action: Targeting the Src Kinase ATP-Binding Site
The synthesized inhibitor, N-(7-ethoxynaphthalen-1-yl)-4-aminopyrazolo[3,4-d]pyrimidine-3-carboxamide, is designed to be a Type I kinase inhibitor, competitively binding to the ATP-binding site of the kinase.[9] The proposed binding mode within the active site of a Src family kinase is as follows:
-
Hinge Binding: The 4-aminopyrazolo[3,4-d]pyrimidine core is the key hinge-binding motif. The pyrimidine and pyrazole nitrogens are positioned to form critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge region residues (e.g., Met341 in Src).[5] This interaction mimics the binding of the adenine ring of ATP and is essential for high-affinity inhibition.
-
Hydrophobic Interactions: The 7-ethoxynaphthalene moiety is directed towards a hydrophobic region of the active site. The ethoxy group can occupy a small hydrophobic pocket, while the naphthalene ring itself can engage in favorable π-stacking interactions with aromatic residues such as Phe405 in Src, further stabilizing the inhibitor-kinase complex.
Visualizing the Proposed Inhibition Mechanism
Caption: Proposed binding mode of the inhibitor in the Src kinase active site.
Characterization and Validation of the Synthesized Inhibitor
To confirm the identity, purity, and activity of the synthesized N-(7-ethoxynaphthalen-1-yl)-4-aminopyrazolo[3,4-d]pyrimidine-3-carboxamide, a suite of analytical and biochemical assays should be employed:
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and key intermediates.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass and elemental composition of the synthesized compound.[7]
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should ideally be >95% for use in biological assays.[7]
-
-
In Vitro Kinase Inhibition Assay:
-
IC₅₀ Determination: The inhibitory potency of the compound should be assessed by determining its half-maximal inhibitory concentration (IC₅₀) against the target kinase (e.g., Src). This is typically done using a radiometric or fluorescence-based in vitro kinase assay.[9][11] The assay measures the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic use allows for the straightforward introduction of the 7-ethoxynaphthalene scaffold, which can be readily coupled with various hinge-binding fragments to generate potent and selective enzyme inhibitors. The synthetic route and protocols detailed in this application note provide a practical guide for researchers in drug discovery and medicinal chemistry to explore the potential of this and related naphthalene derivatives in the development of next-generation therapeutics.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]
- Google Patents. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
ACS Publications. Selective Deprotection Method of N-Phenylcarbamoyl Group | The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Available at: [Link]
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]
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National Center for Biotechnology Information. Tyrosine Kinase Inhibitors - StatPearls. Available at: [Link]
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National Center for Biotechnology Information. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Available at: [Link]
- Google Patents. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.
-
PubMed. Identification and characterization of small-molecule inhibitors of Tie2 kinase. Available at: [Link]
-
ACS Publications. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). Available at: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Available at: [Link]
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National Center for Biotechnology Information. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Available at: [Link]
-
MDPI. Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
AACR Journals. Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. Available at: [Link]
-
PubMed. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Wikipedia. Tyrosine kinase inhibitor. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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ACS Publications. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. Available at: [Link]
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Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Available at: [Link]
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Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. Available at: [Link]
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National Center for Biotechnology Information. The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases. Available at: [Link]
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National Center for Biotechnology Information. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
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South East European Journal of Public Health. N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. Available at: [Link]
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Rasayan Journal of Chemistry. ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. Available at: [Link]
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SpringerLink. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available at: [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
National Center for Biotechnology Information. Identification and structural characterization of small molecule inhibitors of PINK1. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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- 4. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
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- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important carbamate intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields.
The synthesis of this compound is a two-step process that begins with the formation of 7-ethoxynaphthalen-1-amine, followed by its protection with a tert-butyloxycarbonyl (Boc) group. Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of the potential challenges at each stage.
I. Troubleshooting Guide: From Starting Material to Final Product
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Step 1: Synthesis of 7-ethoxynaphthalen-1-amine via the Bucherer Reaction
The Bucherer reaction is a powerful method for converting naphthols to naphthylamines.[1][2][3] In this case, 7-ethoxynaphthalen-1-ol is converted to 7-ethoxynaphthalen-1-amine.
Question: My Bucherer reaction is resulting in a low yield of 7-ethoxynaphthalen-1-amine. What are the likely causes and how can I improve it?
Answer:
Low yields in the Bucherer reaction can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The Bucherer reaction is a reversible equilibrium process.[2][4] To drive the reaction towards the desired amine, a sufficient excess of ammonia and sodium bisulfite is crucial.
-
Recommendation: Increase the concentration of aqueous ammonia and ensure at least a stoichiometric amount of sodium bisulfite is used. The reaction often requires elevated temperatures and pressures in a sealed vessel to proceed to completion.[5]
-
-
Side Reactions: The primary competing reaction is the reverse reaction, converting the amine back to the naphthol. Additionally, at high temperatures, undesired side products can form.
-
Recommendation: Carefully control the reaction temperature and time. Prolonged reaction times at very high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Issues: The product, 7-ethoxynaphthalen-1-amine, is a solid that needs to be carefully isolated from the aqueous reaction mixture.
-
Recommendation: After cooling the reaction mixture, the product may precipitate. Ensure complete precipitation by adjusting the pH. The amine can be extracted with an organic solvent like ethyl acetate after neutralization of any excess acid. Washing the organic layer with brine can help to remove residual water and inorganic salts.
-
Visualizing the Bucherer Reaction Mechanism:
Caption: The mechanism of the Bucherer reaction.
Step 2: Boc Protection of 7-ethoxynaphthalen-1-amine
The second step involves the protection of the amino group of 7-ethoxynaphthalen-1-amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Question: I am observing a low yield of this compound during the Boc protection step. What could be going wrong?
Answer:
Low yields in Boc protection of aromatic amines are a common challenge, often due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines.[6] Here are the key areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation:
-
Solvent Choice: The use of alcoholic solvents like methanol or ethanol can significantly accelerate the rate of Boc protection for aromatic amines, even without the addition of a base.[6] Tetrahydrofuran (THF) and dichloromethane (DCM) are also commonly used solvents.[7]
-
Base Selection: While not always necessary in alcoholic solvents, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct and drive the reaction forward, especially in aprotic solvents.[8] For biphasic systems, inorganic bases like sodium bicarbonate can be employed.[7]
-
Reaction Time and Temperature: Aromatic amines react slower than their aliphatic counterparts. Allow for a longer reaction time and consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC.[1][7]
-
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Recommendation: Ensure your 7-ethoxynaphthalen-1-amine is pure and free from any residual reagents from the previous step. Boc₂O is sensitive to moisture and can hydrolyze, so use a fresh, high-quality reagent.[9]
-
-
Side Reactions: The formation of byproducts can consume your starting material and complicate purification.
-
Recommendation:
-
Di-Boc Formation: While less common with primary aromatic amines, using a large excess of Boc₂O could potentially lead to the formation of a di-Boc protected amine. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc₂O.
-
Urea Formation: If your Boc₂O has degraded or if there is significant moisture present, isocyanates can form, leading to urea byproducts.[9] Ensure anhydrous conditions if you are not using an aqueous system.
-
-
Question: I am seeing multiple spots on my TLC plate after the Boc protection reaction. How do I identify the product and byproducts?
Answer:
TLC is an essential tool for monitoring the reaction and identifying components of the reaction mixture.[1][10]
-
Spot Identification:
-
Starting Material (7-ethoxynaphthalen-1-amine): This will be a relatively polar spot.
-
Product (this compound): The Boc-protected product will be significantly less polar than the starting amine and will have a higher Rf value.
-
Boc₂O: This reagent can sometimes be visualized on a TLC plate.
-
Potential Byproducts: Byproducts like urea will be very polar and may remain at the baseline.
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with a potassium permanganate solution can also be effective for visualizing the product and any unreacted starting material.
Visualizing the Boc Protection Workflow:
Caption: A general workflow for the Boc protection step.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc protection of 7-ethoxynaphthalen-1-amine?
A1: While several solvents can be used, alcoholic solvents like methanol or ethanol are often advantageous for aromatic amines as they can accelerate the reaction.[6] THF and DCM are also effective, particularly when a base like TEA or DMAP is used.[7] The choice may also depend on the solubility of your starting material.
Q2: Is a base always necessary for this Boc protection?
A2: Not always, especially if you are using an alcoholic solvent.[6] However, in aprotic solvents like THF or DCM, a non-nucleophilic organic base is highly recommended to neutralize the acidic byproducts and drive the reaction to completion.[8]
Q3: How can I purify the final product, this compound?
A3: The crude product can be purified by several methods:
-
Column Chromatography: This is a very effective method for separating the product from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[1]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.
Q4: My final product appears to be an oil, but the literature suggests it should be a solid. What should I do?
A4: The physical state of the product can be influenced by residual solvents or minor impurities.
-
Recommendation: Ensure all solvent has been removed under high vacuum.[11] Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, purification by column chromatography is recommended.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Bucherer Reaction: This reaction is often performed under pressure and at high temperatures. Use a suitable pressure vessel and conduct the reaction in a well-ventilated fume hood.
-
Boc₂O: Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable and can be toxic. Handle them in a fume hood and away from ignition sources.
III. Experimental Protocols
Protocol 1: Synthesis of 7-ethoxynaphthalen-1-amine
This is a general protocol for a Bucherer-type reaction and should be optimized for your specific setup.
-
To a pressure vessel, add 7-ethoxynaphthalen-1-ol (1 equivalent), sodium bisulfite (1.2 equivalents), and a concentrated aqueous solution of ammonia (10-15 equivalents).
-
Seal the vessel and heat the mixture to 150-180 °C with stirring for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, neutralize the solution with a suitable acid (e.g., HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-ethoxynaphthalen-1-amine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve 7-ethoxynaphthalen-1-amine (1 equivalent) in methanol or THF (approximately 0.1-0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
-
If using THF, add triethylamine (TEA, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of citric acid or HCl, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
IV. Data Summary
| Parameter | Bucherer Reaction | Boc Protection |
| Key Reagents | 7-ethoxynaphthalen-1-ol, NaHSO₃, aq. NH₃ | 7-ethoxynaphthalen-1-amine, Boc₂O |
| Typical Solvents | Water | Methanol, THF, DCM |
| Common Bases | N/A | TEA, DIPEA, NaHCO₃ |
| Reaction Temp. | 150-180 °C | Room temperature to 50 °C |
| Potential Issues | Incomplete reaction, reversibility | Slow reaction, byproduct formation |
| Purification | Recrystallization, Extraction | Column chromatography, Recrystallization |
V. References
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Bucherer reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bucherer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
The Merlic Group at UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. Retrieved from [Link]
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- 6. wuxibiology.com [wuxibiology.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Welcome to the technical support guide for the purification of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this intermediate in high purity. As a crucial component in the synthesis of bioactive compounds and pharmaceutical candidates, ensuring the purity of this carbamate is paramount for the success of subsequent synthetic steps and the integrity of final products.[1]
This guide moves beyond a simple list of procedures to explain the underlying principles of purification choices, helping you to diagnose and resolve common issues encountered during the purification process.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification strategies, it's essential to understand the properties of this compound that influence its purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₇H₂₁NO₃[2] | Provides the elemental composition. |
| Molecular Weight | 287.35 g/mol [2] | Useful for calculating molar equivalents and theoretical yields. |
| Structure | Naphthalene core with ethoxy and Boc-protected amine groups. | The aromatic nature and functional groups dictate solubility and chromatographic behavior. The Boc group is acid-sensitive.[3][4] |
| Polarity | Moderately polar. | Influences the choice of solvents for recrystallization and the mobile phase in chromatography. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[3] Limited solubility in non-polar solvents like hexane and in water. | Critical for selecting appropriate solvent systems for both recrystallization and chromatography. |
| Thermal Stability | The Boc group can be thermally labile at high temperatures.[3] | Avoid excessive heat during solvent evaporation to prevent deprotection. |
Proactive Purification: Anticipating and Mitigating Impurities
Effective purification begins with understanding the potential impurities that can arise from the synthesis of this compound. The most common synthetic route involves the N-Boc protection of 7-ethoxynaphthalen-1-amine.
Potential Impurities:
-
Unreacted 7-ethoxynaphthalen-1-amine: The starting material for the Boc protection reaction.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents used for the Boc protection.
-
Bis-Boc protected amine: A potential side product if the reaction conditions are not optimized.
-
Solvent residues: Residual solvents from the reaction and workup.
-
Products of side reactions: Depending on the specific reaction conditions, other minor impurities may form.
Monitoring Reaction Progress: The First Step in Purification
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress and identifying the presence of impurities.[5] A well-chosen TLC solvent system will allow for clear separation of the starting material, the desired product, and any major byproducts.
Recommended TLC System: A starting point for developing a suitable TLC system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 8:2 (Hexane:Ethyl Acetate).
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is not separating from a non-polar impurity on the silica gel column.
A1: This is a common issue when an impurity has a polarity very similar to the desired product.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Decrease the polarity of the mobile phase. A subtle change, such as moving from a 7:3 to an 8:2 or even a 9:1 hexane:ethyl acetate mixture, can significantly improve separation.
-
Introduce a third solvent. Adding a small amount of a slightly more polar solvent like dichloromethane can sometimes alter the selectivity of the separation.
-
-
Check the Column Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude product is appropriate for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity compared to silica gel.
-
Q2: I see streaking of my product on the TLC plate and the column.
A2: Streaking is often indicative of compound degradation on the silica gel or solubility issues.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, including the removal of the Boc protecting group.[3][4] To mitigate this, you can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 0.1-1% triethylamine to the mobile phase.
-
Increase Mobile Phase Polarity: If the compound is not sufficiently soluble in the mobile phase, it can lead to streaking. Gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) can improve solubility and lead to better band shapes.
-
Run the Column Faster: Minimizing the time the compound spends on the column can reduce the extent of degradation.
-
Recrystallization Difficulties
Q3: I can't find a suitable solvent for recrystallization.
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Good candidates to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with non-polar solvents like hexane or heptane.
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A common combination for moderately polar compounds is ethyl acetate/hexane or dichloromethane/hexane.
-
Q4: My compound is "oiling out" instead of crystallizing.
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.
-
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools down slowly to allow for the formation of a crystal lattice. Placing the flask in a Dewar filled with warm water can facilitate slow cooling.
-
Reduce the Initial Concentration: The solution may be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Stir to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin the elution.
-
Collect Fractions: Collect fractions in separate tubes.
-
Monitor Fractions by TLC: Spot each fraction on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator), being careful not to use excessive heat.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group? A1: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality on the naphthalene ring.[1] This prevents the amine from participating in undesired side reactions during subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.[3]
Q2: My final product has a yellowish tint. How can I remove the color? A2: A yellowish tint can be due to persistent impurities. If the product is otherwise pure by NMR, a charcoal treatment during recrystallization can sometimes remove colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q3: Can I use preparative HPLC for purification? A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying compounds, especially when dealing with difficult separations.[6] A reverse-phase C18 column is typically used for compounds of this polarity. However, be mindful of the mobile phase additives. Acidic additives like trifluoroacetic acid (TFA) can potentially cleave the Boc group, especially during solvent evaporation.[4] Using a buffered mobile phase or minimizing the exposure to acid is recommended.
Q4: How should I store the purified this compound? A4: The purified compound should be stored in a cool, dry, and dark place.[2] A refrigerator is a suitable storage location. Ensure the container is tightly sealed to prevent moisture absorption.
Q5: What are the safety precautions I should take when handling this compound? A5: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information.
References
- Methyl carbamate purification by extraction and recrystallazation - SciEngine.
- Methyl carbamate purification by extraction and recrystallization - ResearchGate.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
- This compound - MySkinRecipes.
- Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow.
- CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
- Troubleshooting - The Pharma Master.
- Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow.
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- 624729-63-1 | this compound | ChemScene.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.
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- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sepscience.com [sepscience.com]
Technical Support Center: Synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
An in-depth technical guide by a Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-Boc protection reaction. As a protected intermediate, this compound is valuable in multi-step organic syntheses, particularly in the development of pharmaceutical candidates where masking the amine functionality is critical.[1] This document provides field-proven insights into potential challenges, offering solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis is a standard nucleophilic acyl substitution reaction, commonly known as N-tert-butoxycarbonylation or "Boc protection". The primary amine of 7-ethoxynaphthalen-1-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol, which are the major byproducts of the reaction.[3][4]
Caption: Mechanism of N-Boc Protection.
Q2: What is the role of a base in this reaction, and how do I select the appropriate one?
A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the protonated carbamate intermediate, which can accelerate the reaction.[3] The choice of base is critical and depends on the reactivity of the amine and the desired reaction conditions.
-
Weak Bases (e.g., Sodium Bicarbonate, NaHCO₃): Often used in aqueous or biphasic systems. They are mild and effective for many primary amines, minimizing side reactions like double Boc protection.[5]
-
Organic Bases (e.g., Triethylamine, TEA): Commonly used in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] TEA is a stronger base than NaHCO₃ and is effective for less reactive amines.
-
Catalytic Bases (e.g., 4-Dimethylaminopyridine, DMAP): DMAP is a highly efficient catalyst, often used in small amounts (1–5 mol%) alongside a stoichiometric base like TEA.[6] It significantly accelerates the reaction but can also promote the formation of side products, especially the di-Boc derivative, if not carefully controlled.[7][8]
For 7-ethoxynaphthalen-1-amine, a standard approach using TEA or NaHCO₃ is generally sufficient. The use of DMAP should be reserved for cases where the reaction is sluggish.
Q3: How does the choice of solvent affect the reaction outcome?
The solvent's primary role is to dissolve the reactants to facilitate the reaction. The choice can influence reaction rate and ease of workup.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and 1,4-Dioxane are commonly used. They are good choices as they effectively dissolve both the amine and Boc anhydride.[9]
-
Protic Solvents: Alcohols like ethanol can be used, but they can potentially compete with the amine in reacting with the Boc anhydride, although this is generally slow. Water is often used in biphasic systems with a solvent like THF or dioxane, especially when using an inorganic base like NaHCO₃.[5][10]
The selection should be based on the solubility of the specific 7-ethoxynaphthalen-1-amine starting material and the chosen base.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
Caption: Workflow for diagnosing low reaction yield.
Detailed Breakdown:
-
Incomplete Reaction: If significant starting amine remains, ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of (Boc)₂O. The reaction may also require a longer duration or the addition of a catalyst like DMAP if the amine is not sufficiently nucleophilic.[6]
-
Side Product Formation: The formation of byproducts, especially the di-Boc adduct, will consume your starting material and reduce the yield of the desired product. (See Q2 below).
-
Starting Material Quality: The purity of 7-ethoxynaphthalen-1-amine is paramount. Impurities will not react, leading to a lower-than-theoretical yield. Additionally, aromatic amines can be susceptible to oxidation over time, appearing as colored impurities.
-
Workup and Purification Losses: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography. Ensure thorough extraction and optimize your purification protocol.[11]
Q2: My LC-MS analysis shows a peak with a mass of [M+100] relative to my product. What is this impurity?
A mass addition of 100 amu (C₅H₈O₂) almost certainly corresponds to the di-Boc protected side product , tert-butyl N-(tert-butoxycarbonyl)-N-(7-ethoxynaphthalen-1-yl)carbamate. This occurs when a second Boc group is added to the nitrogen of the initially formed carbamate.
Causality:
-
This side reaction is favored by highly reactive conditions, such as the use of a strong catalyst (DMAP), a large excess of (Boc)₂O, or elevated temperatures.[8] Primary amines are unique in that they can accommodate two protecting groups, and while sterically hindered, the naphthalene ring system may not completely prevent this second addition under forcing conditions.[8]
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.1 equivalents of (Boc)₂O.
-
Moderate the Base: Avoid using DMAP as a stoichiometric base. If used as a catalyst, keep it to a minimum (1-2 mol%). Consider using a milder base like TEA or NaHCO₃.
-
Temperature Control: Run the reaction at room temperature or below (e.g., 0 °C to RT).
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
Purification aims to remove unreacted starting materials and side products.
-
Aqueous Workup: Before chromatography, perform an aqueous wash. A dilute acid wash (e.g., 1M HCl) will protonate and extract any unreacted 7-ethoxynaphthalen-1-amine into the aqueous layer.[11] Follow this with a wash with saturated NaHCO₃ solution to remove any acidic components and a brine wash to remove excess water.
-
Column Chromatography: This is the most effective method for removing non-polar impurities and the di-Boc side product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The desired mono-Boc product is moderately polar and should separate well from the less polar di-Boc product and any other non-polar impurities.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be a highly effective final purification step.[5]
Summary of Potential Side Products
| Side Product | Structure/Formula | Mass Difference | Probable Cause | Mitigation Strategy |
| Di-Boc Adduct | Product + C₅H₈O₂ | +100 amu | Excess (Boc)₂O, strong catalytic base (DMAP), high temperature.[8] | Use 1.05-1.1 eq. (Boc)₂O, use mild base (TEA, NaHCO₃), run at RT. |
| Unreacted Amine | C₁₂H₁₃NO | -100 amu | Incomplete reaction, insufficient (Boc)₂O, short reaction time. | Use slight excess of (Boc)₂O, increase reaction time, remove with acid wash.[11] |
| Urea Derivative | R-NH-CO-NH-R | Varies | Formation of isocyanate intermediates, though less common with (Boc)₂O.[8] | Ensure high purity of reagents and maintain moderate reaction conditions. |
References
-
Chakraborti, A. K., & Chankeshwara, S. V. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic & Biomolecular Chemistry, 4(14), 2769–2771. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
-
Hosseini-Sarvari, M., & Etemad, S. (2011). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron, 67(31), 5625-5629. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15483. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved from [Link]
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- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Last Updated: 2026-01-20
Welcome to the technical support resource for tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS: 624729-63-1). This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this important synthetic intermediate.
Disclaimer: Specific long-term stability data for this compound is not extensively available in published literature. The recommendations provided herein are based on the general chemical properties of N-Boc protected aromatic amines and carbamates, supplemented by data from chemical suppliers. For critical applications, we strongly advise performing in-house stability studies under your specific laboratory conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: There are differing recommendations from suppliers for this compound. Some suggest refrigeration at 4°C, while others indicate room temperature storage is acceptable.[1][2] Given the potential for slow degradation over time, particularly in the presence of atmospheric moisture, the most conservative and recommended approach for long-term storage is at 2-8°C in a desiccated, inert atmosphere .
Q2: Can this compound be stored at room temperature?
A2: For short-term storage (e.g., during the course of a multi-day experiment), room temperature is generally acceptable, as evidenced by its shipment under these conditions.[1][2] However, for periods longer than a few weeks, refrigeration is advised to minimize the risk of thermal and hydrolytic degradation.
Q3: How sensitive is this compound to air and moisture?
A3: The carbamate linkage is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. While the N-Boc group is generally stable in neutral water, prolonged exposure to atmospheric moisture can lead to slow degradation.[3] Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and in a desiccator to minimize moisture exposure.
Q4: Is this compound light-sensitive?
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways are:
-
Acid-catalyzed hydrolysis: The N-Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, which would yield 7-ethoxynaphthalen-1-amine, carbon dioxide, and isobutylene.[4]
-
Thermal decomposition: At elevated temperatures, the N-Boc group can be cleaved through a thermolytic process.[5][6]
Q6: What are the signs of degradation?
A6: Visual signs of degradation can include a change in color or the appearance of clumping (if it was a free-flowing powder). Analytically, degradation can be detected by the appearance of new peaks in HPLC or TLC analysis, or the presence of unexpected signals in an NMR spectrum. The primary degradation product to expect would be the free amine, 7-ethoxynaphthalen-1-amine.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material due to improper storage. | Verify the purity of your starting material using HPLC or ¹H NMR before use. Ensure the compound has been stored under the recommended conditions (refrigerated, dry, inert atmosphere). |
| Presence of acidic impurities in solvents or reagents. | Use high-purity, anhydrous solvents. If an acidic reagent is used in a subsequent step, ensure the reaction is performed at the appropriate temperature to avoid premature deprotection. | |
| The compound appears discolored or has a changed physical appearance. | Likely degradation due to exposure to air, moisture, or light over time. | The material may be partially degraded. It is highly recommended to re-analyze the purity of the compound before use. If significant degradation is observed, it may be necessary to purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, leading to clumping. | Dry the compound under vacuum before attempting to dissolve it. Ensure you are using an appropriate solvent as per its solubility profile (e.g., soluble in methylene chloride, chloroform, and alcohols).[7] |
| Appearance of a new, more polar spot on TLC during reaction monitoring. | This could indicate the cleavage of the N-Boc group, forming the more polar free amine (7-ethoxynaphthalen-1-amine). | If this is unintentional, re-evaluate your reaction conditions. Check the pH of your reaction mixture and ensure no acidic contaminants are present. If using elevated temperatures, consider if they are high enough to cause thermal deprotection. |
Part 3: Storage and Stability Workflow
The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing tert-Butyl Carbamate Synthesis
Welcome to the technical support center for tert-butyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Overview of Synthetic Strategies
The synthesis of tert-butyl carbamate, a fundamental building block and protecting group precursor, can be approached through several common pathways. The choice of method often depends on the available starting materials, scale, and desired purity.
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// Methods M1 [label="Amination/\nAmmonolysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; M2 [label="Cyanate Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; M3 [label="Curtius Rearrangement", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; M4 [label="Alcoholysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product P [label="tert-Butyl Carbamate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"];
// Edges A -> B [dir=none, pos="0,2.5!"]; A -> C [dir=none, pos="0,1.5!"]; A -> D [dir=none, pos="0,-1.5!"]; A -> E [dir=none, pos="0,-2.5!"];
B -> M1 [pos="1.5,2.2!"]; C -> M2 [pos="1.5,1.2!"]; D -> M3 [pos="1.5,-1.2!"]; E -> M4 [pos="1.5,-2.2!"];
M1 -> P; M2 -> P; M3 -> P; M4 -> P; } Caption: Key synthetic routes to tert-butyl carbamate.
The most prevalent laboratory-scale methods involve the reaction of di-tert-butyl dicarbonate (Boc anhydride) with an ammonia source or the reaction of tert-butanol with sodium cyanate in the presence of a strong acid.[1][2] This guide will focus primarily on troubleshooting these two highly relevant procedures.
Comparative Analysis of Common Synthetic Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Boc Anhydride | Di-tert-butyl dicarbonate, Ammonia | Good to Excellent | Mild conditions, high purity.[2] | Boc anhydride is moisture sensitive. |
| Cyanate/TFA | t-Butanol, NaOCN, Trifluoroacetic Acid | 76-94%[1] | One-step, high yield, readily available materials.[1] | Requires careful temperature control; TFA is corrosive. |
| Urea Alcoholysis | Urea, t-Butanol | Moderate to Good | Inexpensive starting materials.[3] | Requires high temperatures and long reaction times.[3][4] |
| Curtius Rearrangement | Carboxylic Acid, (Boc)₂O, NaN₃ | Good to Excellent | Tolerates various functional groups.[5][6] | Involves acyl azide intermediate, which can be hazardous. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during synthesis. We diagnose the issue, explain the root cause, and provide actionable solutions.
Issue 1: Low or No Yield of tert-Butyl Carbamate
Question: My reaction has resulted in a very low yield, or I've only recovered starting material. What went wrong?
Answer: Low yield is a common issue stemming from several potential causes, primarily related to reaction conditions and reagent stability.
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} Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The reaction kinetics are highly dependent on temperature and time. In the cyanate/TFA method, an initial exotherm is expected, but the temperature should be controlled as it can affect the yield.[1] Conversely, insufficient reaction time will leave starting materials unreacted.
-
Solution:
-
Monitor Temperature: For the cyanate method, the temperature may rise to around 40°C. Brief cooling may be necessary to maintain it in the 33–35°C range during the addition of trifluoroacetic acid.[1]
-
Ensure Sufficient Time: While the initial reaction is rapid, allowing the mixture to stir overnight can slightly increase the yield.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting reagent.
-
-
-
Reagent Decomposition:
-
Causality: Di-tert-butyl dicarbonate (Boc anhydride) is susceptible to hydrolysis. If it has been improperly stored or is old, its effective concentration will be lower than expected.
-
Solution: Use a fresh bottle of Boc anhydride or one that has been stored properly in a desiccator.
-
-
Loss During Workup:
-
Causality: Tert-butyl carbamate has some solubility in water.[1][7] During aqueous workup steps, a significant amount of product can be lost to the aqueous phase if not handled correctly. Additionally, the product is volatile and can be lost if solvents are removed at high temperatures.[1]
-
Solution:
-
Issue 2: Product is an Oil or Semi-Solid, Not a Crystalline Solid
Question: My final product is a sticky oil or a waxy semi-solid, but the literature reports it as a white crystalline solid. How do I fix this?
Answer: This issue almost always points to the presence of impurities, such as residual solvent or reaction byproducts, which depress the melting point.
Potential Causes & Solutions:
-
Residual Solvent:
-
Causality: Solvents used during the reaction or extraction (e.g., benzene, hexane, THF) can be trapped in the product matrix.
-
Solution: Dry the product thoroughly under high vacuum for several hours. Gentle heating (e.g., 30-40°C) under vacuum can help, but be mindful of the product's volatility.
-
-
Byproduct Impurities:
-
Causality: Depending on the synthetic route, various side products can form. For instance, in the Boc anhydride method, over-reaction can lead to di-substituted byproducts.[8]
-
Solution: Purification.
-
Recrystallization: This is the most effective method. Hexane is a common solvent for recrystallization, though a mixed solvent system like benzene-hexane or benzene-ligroin can also be effective.[1] Avoid extensive heating during this process to prevent loss of product.[1]
-
Vacuum Distillation: This can be an alternative purification method for oily products.[8]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for a large-scale preparation?
For large-scale synthesis, the method using tert-butanol, sodium cyanate, and trifluoroacetic acid is often preferred. It is a one-step procedure that is simple, quick, and uses relatively inexpensive and stable starting materials, consistently providing high yields.[1]
Q2: How do I properly monitor the reaction using TLC?
Use a non-polar solvent system like 3:1 Hexane:Ethyl Acetate. The starting alcohol (t-butanol) will have a low Rf, while the tert-butyl carbamate product is more non-polar and will have a higher Rf. You can visualize the spots using a potassium permanganate stain. For reactions involving amines, a ninhydrin stain is highly effective as it will stain the primary/secondary amine starting material but not the protected carbamate product.[9]
Q3: Can I use a different acid instead of trifluoroacetic acid (TFA) in the cyanate method?
The original procedure by Loev and Kormendy, which this common synthesis is a modification of, highlights the effectiveness of TFA.[1] While other strong acids might work in principle, they could introduce complications. For example, sulfuric acid could lead to dehydration of the tert-butanol, and hydrochloric acid introduces a nucleophilic chloride ion. The use of TFA is well-documented to give high yields for this specific transformation.[1]
Q4: My Boc anhydride is a solid at room temperature. Is it still good?
Yes. Di-tert-butyl dicarbonate has a melting point of 22-24 °C.[10] It is often a colorless solid or oil depending on the ambient temperature. Its physical state is not an indicator of its reactivity, but it should be protected from moisture to prevent decomposition.[11]
Q5: What is the mechanism of the cyanate/TFA reaction?
The reaction is believed to proceed through the following steps:
-
Protonation of trifluoroacetic acid generates a strong acid.
-
The acid protonates sodium cyanate to form isocyanic acid (HN=C=O).
-
The tert-butanol is protonated by the strong acid, leading to the formation of a tert-butyl cation upon loss of water.
-
The tert-butyl cation is trapped by the isocyanic acid to form the desired tert-butyl carbamate.
Section 4: Experimental Protocols
Protocol: Synthesis via the Cyanate/TFA Method
Adapted from Organic Syntheses, Coll. Vol. 5, p.162 (1973); Vol. 48, p.27 (1968).[1]
Materials:
-
tert-Butyl alcohol (0.20 mole)
-
Sodium cyanate (0.40 mole)
-
Trifluoroacetic acid (0.42 mole)
-
Benzene (or another inert solvent like Dichloromethane)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine t-butyl alcohol (14.8 g, 0.20 mole) and benzene (125 ml).
-
Add sodium cyanate (26.0 g, 0.40 mole) to the solution.
-
Begin slow stirring (approx. 120 r.p.m.). Vigorous agitation has been shown to lower the yield.[1]
-
Add trifluoroacetic acid (48.0 g, 0.42 mole) dropwise at a rapid rate over 10-12 minutes.
-
The temperature will rise. When it reaches ~37°C, briefly cool the flask in an ice-water bath to maintain a temperature of 33–35°C.[1]
-
After the addition is complete, the temperature will rise to ~40°C and then slowly decrease. Continue stirring overnight at room temperature.
-
Quench the reaction by adding 35 ml of water and stirring vigorously for several minutes.
-
Decant the organic layer. Rinse the aqueous slurry with two additional 125-ml portions of benzene.
-
Combine all organic extracts and wash once with 100 ml of 5% aqueous sodium hydroxide, followed by 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 30°C.[1]
-
The resulting white needles are tert-butyl carbamate (yields typically range from 76–94%). The product can be recrystallized from hexane if further purification is needed.[1]
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
- Loev, B., & Kormendy, M. F. (1968). Carbamic acid, tert-butyl ester. Organic Syntheses, 48, 27.
- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Shaik, S. P., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Future Journal of Pharmaceutical Sciences, 4(2), 223-232.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268.
- Davis, T. L., & Lane, S. C. (1927).
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
- Wang, Y., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.
- Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(26), 18888-18892.
- Pittelkow, M., et al. (2002).
-
ResearchGate. (n.d.). Optimized yields of carbamate cleavage processes with 329 designed.... Retrieved from [Link]
- Rötzer, A. D., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
Technical Support Center: Recrystallization of Carbamate Compounds
Welcome to the technical support center for the purification of carbamate compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the critical purification step of recrystallization. Carbamates, with their unique structural features, including the amide-ester hybrid nature and hydrogen bonding capabilities, present specific challenges that require a nuanced approach.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification workflows.
Frequently Asked Questions (FAQs): Core Principles
Q1: What makes carbamates challenging to recrystallize compared to other functional groups?
Carbamates possess a unique combination of polarity, hydrogen bonding capacity, and varying thermal stability, which influences their crystallization behavior. The core challenges arise from:
-
Hydrogen Bonding: The N-H and C=O groups in the carbamate linkage are active hydrogen bond donors and acceptors.[1] This strong intermolecular interaction can lead to high lattice energy, sometimes requiring highly polar solvents to dissolve the compound.
-
Polarity Range: Depending on the R-groups attached to the nitrogen and oxygen, carbamates can range from highly polar to relatively nonpolar. This variability makes solvent selection less predictable than for simpler functional groups.
-
Thermal and pH Sensitivity: Some carbamates can be sensitive to heat or extreme pH.[3] Prolonged heating in certain solvents, especially protic ones, can lead to degradation, affecting yield and purity. For instance, Boc-protected amines are notoriously acid-labile.[4]
-
Tendency to Oil Out: Many carbamates, particularly those with flexible side chains or significant impurities, have a tendency to separate from solution as a super-saturated liquid (oil) rather than a crystalline solid.[5][6] This is especially true for compounds with low melting points.
Q2: How do I choose the best solvent system for my carbamate?
The ideal recrystallization solvent should dissolve the carbamate completely at an elevated temperature but poorly at room temperature or below.[7] The selection process is both an art and a science, guided by the principle of "like dissolves like."
General Guidelines:
-
Assess Polarity: Start by testing solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Single Solvent System: An ideal single solvent will show a large difference in solubility between its boiling point and room temperature. Ethanol and glacial acetic acid have been successfully used for certain carbamates.[8]
-
Mixed Solvent System: This is often the most effective approach. Use a pair of miscible solvents where your carbamate is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Common pairs include hexane/ethyl acetate, hexane/acetone, and methanol/water.[9] The process involves dissolving the carbamate in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate before slow cooling.
A systematic approach to solvent selection is crucial for success.
Caption: Workflow for selecting a suitable recrystallization solvent system.
Troubleshooting Guide: Common Issues & Solutions
Q3: My carbamate "oiled out" instead of forming crystals. What should I do?
The Problem: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the compound's melting point is lower than the temperature of the solution at saturation, or if high levels of impurities are present, causing significant melting point depression.[5][10] The resulting oil often traps impurities, defeating the purpose of recrystallization.[6]
Solutions, in order of recommendation:
-
Re-heat and Add More Solvent: Return the flask to the heat source, add more of the "good" solvent (or the single solvent) to decrease the saturation concentration, and allow it to cool more slowly. Slower cooling provides a larger window for nucleation to occur at a temperature below the compound's melting point.[5]
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to induce crystallization. If you don't have one, try saving a small amount of the crude material or attempt to generate a seed crystal by rapidly evaporating a small aliquot of the solution. For oily products like Boc-amino acids, adding a seed crystal to the concentrated oil and allowing it to solidify before adding a slurrying solvent is a standard procedure.[11]
-
Change the Solvent System: Your current solvent may be too good. A different solvent or solvent pair may change the thermodynamics of the system to favor crystallization.
Q4: My solution is clear and no crystals are forming, even after cooling in an ice bath. What's next?
The Problem: This indicates that your solution is not supersaturated at the lower temperature, meaning too much solvent was used initially.
Solutions:
-
Boil Off Excess Solvent: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe turbidity (cloudiness) at the boiling point, then add a few drops of solvent to clarify and cool again. Be careful not to boil it to dryness.[5]
-
Induce Nucleation: If the solution is indeed supersaturated but kinetically hesitant to crystallize, try the nucleation techniques from the previous question: scratching the flask or adding a seed crystal.
-
For Mixed-Solvent Systems: If you suspect too much "good" solvent was used, you can add a small amount of the "bad" solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify before cooling again.
Q5: My recrystallization resulted in a very low yield. Why?
The Problem: A significant portion of your compound remained dissolved in the mother liquor after cooling and filtration.
Potential Causes & Solutions:
-
Too Much Solvent: This is the most common cause.[5] To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. To prevent this, use a stemless funnel, pre-heat the filtration apparatus with hot solvent, and keep the solution at a boil until you are ready to pour.[12]
-
Incomplete Cooling: Ensure the flask has been cooled sufficiently, typically in an ice-water bath, to minimize the solubility of your compound in the mother liquor.[12]
-
Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.
Q6: My Boc-protected amine is a persistent oil. Is recrystallization possible?
The Problem: Many Boc-protected amines are low-melting solids or oils, making traditional recrystallization extremely difficult.[13]
Specialized Strategy: A common and effective method avoids dissolving the oil in a large volume of hot solvent. Instead, it relies on solidification followed by trituration (slurrying).
-
Solvent Removal: After the reaction workup, remove all solvents under reduced pressure to obtain the crude oil.[11]
-
Induce Solidification: Add a seed crystal of the pure Boc-protected amine to the oil and let it stand at room temperature or in the refrigerator. The oil may slowly solidify over several hours or days.[11]
-
Pulping/Trituration: Once the mass is solid, add a weak polar or nonpolar solvent in which the product is poorly soluble (e.g., hexane, cyclohexane, or diethyl ether).[11] Break up the solid and stir the resulting slurry vigorously. This process, known as pulping, washes away soluble impurities.
-
Isolate: Collect the purified solid by filtration and wash with a small amount of the cold pulping solvent.
Caption: Decision tree for common recrystallization troubleshooting steps.
Validated Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Methyl Carbamate
This protocol is adapted from a method for refining methyl carbamate and is suitable for solid, relatively stable carbamates.[8][14]
-
Solvent Selection: Chloroform is an effective solvent for methyl carbamate.
-
Dissolution: In a fume hood, place the crude methyl carbamate in an Erlenmeyer flask. Add a minimal amount of chloroform and heat the mixture to 50°C with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold chloroform to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 45°C) until a constant weight is achieved.[8][14]
Protocol 2: Mixed-Solvent Recrystallization (General)
This protocol is a general method for carbamates that do not crystallize well from a single solvent.
-
Solvent Selection: Identify a suitable solvent pair (e.g., Ethyl Acetate/Hexane).
-
Dissolution: Place the crude carbamate in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate ("good" solvent) required to just dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hexane ("bad" solvent) dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold mixture of the recrystallization solvents (e.g., 10% ethyl acetate in hexane).
-
Drying: Dry the crystals under vacuum.
Data Summary
| Solvent | Boiling Point (°C) | Polarity Index (Snyder) | Comments |
| n-Hexane | 69 | 0.1 | Good "bad" solvent for precipitating less polar carbamates. |
| Diethyl Ether | 35 | 2.8 | Useful for pulping/trituration due to low boiling point. |
| Chloroform | 61 | 4.1 | Effective for some simple carbamates like methyl carbamate.[8][14] |
| Ethyl Acetate | 77 | 4.4 | A versatile "good" solvent, often paired with hexane.[9] |
| Acetone | 56 | 5.1 | A polar "good" solvent. |
| Ethanol | 78 | 5.2 | A common polar, protic solvent for more polar carbamates.[9] |
| Glacial Acetic Acid | 118 | 6.2 | Can be effective but may react with sensitive compounds.[8] |
| Water | 100 | 10.2 | Suitable for highly polar carbamates; often used with a miscible organic solvent like ethanol.[9] |
Note: Polarity Index is a relative measure. Values are approximate and serve for comparison.
References
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. [Link]
-
Methyl carbamate purification by extraction and recrystallazation - SciEngine. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow. [Link]
-
Can CC(Cellulose Carbamate) be dissolved in any organic solvent? - ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Carbamate | CH2NO2- - PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
- WO2000050389A1 - Efficient carbamate synthesis - Google P
- CN112661672A - Crystallization method of Boc-amino acid - Google P
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - NIH. [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- US5316554A - Method for processing crystalline ammonium carbamate - Google P
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. [Link]
-
Carbamate - Wikipedia. [Link]
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
-
Physical Properties of High-Melting-Point Methyl Carbamate and Separation with Water | Request PDF - ResearchGate. [Link]
-
Carbamic acid - Solubility of Things. [Link]
-
(PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. [Link]
-
How can I unprotect a secondary amine protected from ethyl carbamate? - ResearchGate. [Link]
-
Paper : - Pesticide Chemistry Carbamates. [Link]
-
Recrystallization. [Link]
-
How to recrystallize an oily compound after column chromatography ? | ResearchGate. [Link]
-
Methyl Carbamate | C2H5NO2 - PubChem. [Link]
-
Methyl carbamate - Wikipedia. [Link]
-
Formation of Carbamic Acid in Organic Solvents | PDF | Amine - Scribd. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. [Link]
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Technical Support Center: Troubleshooting Enzymatic Kinetic Resolution of Carbamates
Welcome to the Technical Support Center for the enzymatic kinetic resolution (EKR) of carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and optimizing these highly selective reactions. In the following sections, we address common challenges in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Introduction: The Principle of Enzymatic Kinetic Resolution of Carbamates
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. The process relies on a chiral catalyst—an enzyme—that reacts at a different rate with each enantiomer of the substrate.[1] In the case of carbamates, enzymes such as lipases or proteases are commonly employed to selectively hydrolyze or transesterify one enantiomer, leaving the other unreacted.[2][3]
The catalytic mechanism for a lipase, a common choice for these resolutions, typically involves a catalytic triad (e.g., Ser-His-Asp).[4] The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbamate's carbonyl carbon, forming a tetrahedral intermediate.[5][6] This intermediate then collapses, releasing the alcohol portion of the carbamate and forming a transient acyl-enzyme complex.[5] This complex is subsequently hydrolyzed or alcoholyzed to regenerate the free enzyme. The enzyme's chiral active site provides the steric and electronic environment that differentiates between the two enantiomers, leading to the observed selectivity.[1]
This guide will help you troubleshoot when this elegant process does not proceed as expected.
Section 1: Issues with Reaction Conversion & Rate
Low or no conversion is one of the most frequent initial hurdles. Before extensive optimization, it's crucial to diagnose the root cause, which can range from enzyme inactivity to unfavorable reaction conditions.
FAQ 1.1: My reaction shows little to no conversion of the carbamate substrate. What are the primary checks I should perform?
When a reaction fails to start, a systematic approach is necessary to identify the point of failure. Begin with the most straightforward checks of your reagents and setup.
Answer:
A lack of conversion points to a fundamental issue with one of the core components of your reaction: the enzyme, the substrate, or the reaction environment. Here is a logical workflow to diagnose the problem:
dot graph TD { A[Start: No Conversion Observed] --> B{Verify Enzyme Activity}; B --> C{Is the enzyme active?}; C -- No --> D[Source new enzyme or test with a standard substrate.]; C -- Yes --> E{Check Substrate Integrity & Solubility}; E --> F{Is the substrate pure and soluble?}; F -- No --> G[Confirm substrate structure/purity (NMR, MS). Test solubility in various co-solvents.]; F -- Yes --> H{Evaluate Reaction Conditions}; H --> I{Are pH and Temperature optimal?}; I -- No --> J[Adjust pH (buffer choice) and temperature. Re-run reaction.]; I -- Yes --> K[Consider potential inhibitors or insufficient water activity.];
} caption: Initial troubleshooting workflow for no conversion.
-
Confirm Enzyme Activity: The most common culprit is an inactive enzyme.
-
Cause: Improper storage (temperature, moisture), repeated freeze-thaw cycles, or age can lead to denaturation and loss of activity.
-
Solution: First, verify the storage conditions against the manufacturer's recommendations. Second, perform a simple activity assay using a standard, highly reactive substrate for your chosen enzyme class (e.g., p-nitrophenyl acetate for many lipases). A positive result confirms the enzyme is catalytically competent, pointing to an issue with your specific carbamate reaction. If the assay fails, obtain a fresh batch of the enzyme.
-
-
Verify Substrate Integrity and Solubility: The enzyme cannot convert a substrate it cannot access.
-
Cause: The carbamate may have degraded, or it may be insoluble in the chosen reaction medium, leading to a mass transfer limitation.[7]
-
Solution: Confirm the chemical identity and purity of your carbamate using standard analytical techniques (NMR, LC-MS). Observe the reaction mixture: is the substrate fully dissolved? If not, the reaction is likely limited by solubility. Consider alternative solvents or the addition of a co-solvent. For enzymatic reactions in organic media, hydrophobic solvents are often best at maintaining enzyme activity.[8]
-
-
Assess the Reaction Environment: Enzymes have specific operational windows for pH and temperature.
-
Cause: The pH of the system dictates the ionization state of the enzyme's catalytic residues, particularly the catalytic triad. Extreme temperatures can denature the enzyme. For reactions in organic solvents, the concept of "pH memory" is critical; the enzyme retains the catalytic activity corresponding to the pH of the last aqueous solution it was in contact with. Insufficient water activity can also render enzymes inactive, as a thin layer of water is essential for catalytic function even in non-aqueous media.[9]
-
Solution: Ensure the enzyme was lyophilized or prepared from a buffer of optimal pH. When using organic solvents, ensure a minimal but sufficient amount of water is present. The optimal temperature for kinetic resolutions may be a trade-off between reaction rate and enantioselectivity; however, for initial troubleshooting, start at the enzyme's known optimal temperature (often 25-40°C).[2]
-
FAQ 1.2: My reaction is proceeding, but the rate is too slow for practical application. How can I increase the reaction velocity?
A slow reaction can be just as problematic as one that doesn't work at all. Improving the rate involves optimizing the interplay between enzyme, substrate, and environment.
Answer:
A slow reaction rate indicates that the catalytic turnover is suboptimal. Several factors can be tuned to enhance the velocity:
-
Increase Enzyme Loading: The simplest approach is to increase the catalyst concentration. Doubling the amount of enzyme should, in principle, double the initial reaction rate, assuming the reaction is not limited by substrate solubility or product inhibition.
-
Optimize Temperature: Enzyme activity generally increases with temperature up to a certain point, after which thermal denaturation causes a rapid loss of activity.
-
Causality: Higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions.
-
Action: Run a temperature screen (e.g., 25°C, 35°C, 45°C, 55°C). Monitor both the conversion rate and the enantioselectivity, as these two parameters may not have the same temperature optimum. A higher temperature might increase the rate but decrease the enantiomeric ratio (E-value).[2]
-
-
Solvent and Co-solvent Screening: The solvent plays a critical role in substrate solubility and enzyme conformation.
-
Causality: Organic solvents can influence enzyme activity by interacting with the essential water layer on the enzyme's surface.[10] Hydrophilic solvents can strip this water away, leading to inactivation, while highly non-polar solvents are generally more benign.[8][9]
-
Action: Screen a panel of solvents with varying polarities (log P values). Common choices include hexane, methyl tert-butyl ether (MTBE), and toluene.[11] Sometimes, adding a small percentage of a more polar co-solvent (like THF or acetone) can improve substrate solubility without completely inactivating the enzyme.
-
-
Enzyme Immobilization: Immobilizing an enzyme on a solid support can significantly enhance its stability and, in some cases, its activity.[12]
-
Causality: Immobilization prevents enzyme molecules from aggregating, which can block active sites. It also provides a stable microenvironment and can induce conformational changes that are beneficial for activity.[13]
-
Action: Consider using a commercially available immobilized enzyme (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin).[3] Alternatively, explore protocols for immobilizing your enzyme on supports like celite or alginate beads.[12]
-
Section 2: Poor Enantioselectivity (%ee)
The primary goal of a kinetic resolution is to achieve high enantiomeric excess (ee) for both the unreacted substrate and the product. Low enantioselectivity renders the process inefficient.
FAQ 2.1: My reaction reaches 50% conversion, but the enantiomeric excess (%ee) of both the product and the remaining substrate is low. Why is this happening?
Low enantioselectivity at ~50% conversion is a clear sign that the enzyme is not discriminating effectively between the two enantiomers. The key is to understand and manipulate the factors that govern this recognition.
Answer:
Low enantiomeric excess indicates a low Enantiomeric Ratio (E-value), which is the fundamental measure of an enzyme's selectivity in a kinetic resolution.[1] An E-value of 1 means no selection, while values above 20 are generally considered useful, and values over 100 are excellent. Several factors influence the E-value:
-
Inherent Enzyme Selectivity: The chosen enzyme may simply not be a good match for your specific carbamate substrate. The precise fit between the substrate and the enzyme's chiral active site is what dictates selectivity.
-
Solution: The most effective solution is to screen a panel of different enzymes. Lipases from various microbial sources (Candida, Pseudomonas, Burkholderia) can exhibit vastly different selectivities for the same substrate.[14] Don't neglect other hydrolases like proteases or esterases.
-
-
Reaction Temperature: Temperature can have a profound effect on selectivity.
-
Causality: The E-value is derived from the difference in the free energy of activation (ΔΔG‡) for the two enantiomers. This difference can be temperature-dependent. Often, lowering the temperature reduces the flexibility of the enzyme's active site, forcing a more stringent "lock-and-key" interaction and thereby increasing selectivity.[14]
-
Action: Perform the resolution at a lower temperature (e.g., move from 30°C to 4°C or room temperature). While this will slow the reaction rate, the potential gain in enantioselectivity can be significant.
-
-
Nature of the Solvent: The solvent medium can alter the enzyme's conformation and its interactions with the substrate.
-
Causality: Solvents can influence the flexibility of the enzyme and the way the substrate partitions into the active site. This can subtly alter the binding energies of the two enantiomers, thus changing the E-value.
-
Action: As with optimizing the reaction rate, screen a variety of solvents. A solvent that provides a high E-value is paramount, even if the reaction rate is slightly lower. MTBE, diisopropyl ether, and hexane are excellent starting points.[11][15]
-
Table 1: Effect of Reaction Parameters on Enantiomeric Ratio (E)
| Parameter | General Effect on Rate | General Effect on E-value | Rationale |
| Temperature | Increases with temp (to optimum) | Often decreases at higher temps | Higher thermal energy can overcome the subtle energy differences in enantiomer binding, reducing selectivity.[14] |
| Solvent Polarity | Varies; often lower in polar solvents | Highly dependent on enzyme/substrate | Polar solvents can strip essential water, while non-polar solvents maintain a more rigid, selective enzyme structure.[9] |
| Acyl Acceptor | Varies | Can have a significant effect | In transesterification, the size and nature of the alcohol can influence binding and selectivity within the active site. |
| Enzyme Source | Varies | Highly dependent | Each enzyme possesses a unique active site architecture, leading to different substrate specificities and selectivities.[16] |
FAQ 2.2: How can I rationally improve the enantioselectivity of my chosen enzyme?
If screening fails to yield a sufficiently selective enzyme, more advanced strategies may be required.
Answer:
Improving an enzyme's inherent selectivity typically involves modifying the enzyme itself or its microenvironment.
-
Protein Engineering: If resources permit, directed evolution or site-directed mutagenesis can be used to tailor an enzyme's active site for a specific substrate.
-
Causality: By introducing mutations in and around the active site, one can alter the steric and electronic interactions that govern substrate binding, potentially enhancing the discrimination between enantiomers.[17] This can even be used to invert the enzyme's enantiopreference.[17]
-
Action: This is a complex, multi-step process involving gene cloning, mutagenesis, and high-throughput screening. It is a powerful but resource-intensive strategy.
-
-
Additive Engineering: The addition of small molecules to the reaction medium can sometimes influence selectivity.
-
Causality: Additives like surfactants or certain salts can alter the enzyme's conformation or the aggregation state of the substrate.
-
Action: This approach is largely empirical. Experiment with adding small amounts of non-ionic surfactants or different buffer salts to see if selectivity is impacted.
-
-
Substrate Modification: While not always possible, slightly modifying the carbamate's structure (e.g., the protecting group) can sometimes lead to better recognition by the enzyme. This is particularly relevant in a drug development context where multiple synthetic routes may be explored.
Section 3: Enzyme Stability & Inhibition
An enzyme that loses activity during the reaction will lead to stalled reactions and inaccurate results. Understanding and mitigating enzyme deactivation is key to a robust process.
FAQ 3.1: My reaction starts well but then slows down or stops completely before reaching 50% conversion. What could be the cause?
A non-linear reaction progress curve often points towards enzyme instability or inhibition.
Answer:
When a reaction stalls, it's critical to determine whether the enzyme is being inhibited by a product or denatured by the reaction conditions.
dot graph TD { A[Start: Reaction Stalls] --> B{Is it Product Inhibition?}; B -- Yes --> C[Add product at t=0. If initial rate decreases, inhibition is confirmed.]; B -- No --> D{Is it Enzyme Deactivation?}; C --> E[Consider in-situ product removal (ISPR) or running the reaction at lower substrate concentration.]; D -- Yes --> F[Check for harsh conditions: extreme pH, high temp, denaturing co-solvents.]; D -- No --> G[Re-evaluate substrate for potential covalent modification of enzyme.]; F --> H[Optimize conditions. Use immobilized enzyme for enhanced stability.];
} caption: Troubleshooting workflow for stalled reactions.
-
Product Inhibition: One of the reaction products (the hydrolyzed carbamate or the released alcohol) may be binding to the enzyme's active site, preventing the substrate from entering.
-
Diagnosis: Run the reaction with one of the products added at the very beginning (t=0). If the initial rate is significantly lower compared to the control reaction, product inhibition is likely occurring.
-
Solution: Consider strategies for in-situ product removal (ISPR), such as using a scavenger or performing the reaction in a biphasic system where the product is extracted into a second phase.
-
-
Enzyme Deactivation by Organic Solvents: As discussed, organic solvents can be harsh on enzymes.[13]
-
Cause: Solvents, especially more polar ones, can disrupt the enzyme's tertiary structure over time, leading to irreversible denaturation.[9] The interface between an aqueous phase and an organic phase can also be denaturing.[10]
-
Solution: Switch to a more hydrophobic solvent. Enzyme immobilization is a highly effective strategy to protect against solvent-induced deactivation.[12][13]
-
-
Thermal Instability: The chosen reaction temperature may be too high for the enzyme to remain stable over the entire course of the reaction.
-
Diagnosis: Take aliquots from the reaction at various time points, centrifuge to remove the enzyme, and assay the supernatant for product formation. Also, assay the activity of the recovered enzyme over time. A decrease in enzyme activity that correlates with the slowing reaction rate points to thermal deactivation.
-
Solution: Lower the reaction temperature. Alternatively, screen for a more thermostable enzyme, perhaps from a thermophilic organism, or use protein engineering to enhance stability.[18]
-
-
Extreme pH: If the reaction generates an acidic or basic product, the local pH can shift out of the enzyme's optimal range, leading to inactivation.
-
Solution: Ensure the reaction is adequately buffered. If using an organic solvent, this goes back to the "pH memory" principle—ensure the enzyme is prepared from a robust buffer system.
-
Section 4: Analytical Challenges
Accurate monitoring of both conversion and enantiomeric excess is non-negotiable for a successful kinetic resolution.
FAQ 4.1: How do I accurately monitor the reaction progress and determine the %ee of my carbamate and its resolved products?
Reliable analytical methods are the bedrock of quantitative biocatalysis.
Answer:
The most common and reliable method for determining conversion and enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .
Protocol: Monitoring a Kinetic Resolution by Chiral HPLC
-
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.). The choice of column is substrate-dependent and often requires screening.
-
HPLC-grade solvents (typically hexane and isopropanol).
-
Reaction aliquots.
-
Authentic racemic standard of the starting carbamate.
-
Authentic standard of the product (if available).
-
-
Method Development:
-
Inject the racemic starting material to develop a separation method. The goal is to achieve baseline separation of the two enantiomers. Adjust the mobile phase composition (ratio of hexane to isopropanol) and flow rate until two distinct, well-resolved peaks are observed.
-
If the product is also chiral, develop a method to separate its enantiomers as well. Often, the same column and similar conditions will work.
-
-
Reaction Monitoring:
-
At designated time points (e.g., t=0, 1h, 4h, 8h, 24h), take a small, accurately measured aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop the enzyme. This can be done by adding a denaturing solvent like acetonitrile or by filtering out the (immobilized) enzyme.
-
Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the chiral HPLC.
-
-
Data Analysis:
-
Enantiomeric Excess (%ee): Calculated from the peak areas of the two enantiomers (E1 and E2).
-
%ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100
-
-
Conversion (c): Can be calculated from the %ee of the starting material (%ee_s) and the %ee of the product (%ee_p).[3]
-
c = %ee_s / (%ee_s + %ee_p)
-
Alternatively, if using an internal standard, conversion can be determined by the disappearance of the starting material relative to the standard.
-
-
-
Alternative Methods:
-
NMR Spectroscopy: Chiral shift reagents can be used to resolve the signals of enantiomers in an NMR spectrum, allowing for %ee determination.[19]
-
Mass Spectrometry: Specific mass spectrometry techniques have been developed for measuring enantiomeric excess, often involving derivatization with a chiral tag.[20]
-
References
-
Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. [Link]
-
Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism. PubMed. [Link]
-
Enzyme Reactions in Organic Solvent. SlideShare. [Link]
-
Top 4 Strategies To Improve The Stability Of Enzyme. Infinita Biotech. [Link]
-
Kinetic Resolution of Enantiomers. Wolfgang Kroutil. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Organic solvent functional group effect on enzyme inactivation by interfacial mechanism. ResearchGate. [Link]
-
Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. PubMed. [Link]
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Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]
-
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. [Link]
-
Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site. NIH National Center for Biotechnology Information. [Link]
-
How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. MDPI. [Link]
-
D. Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetic resolution. Wikipedia. [Link]
-
The catalytic mechanism of lipase. ResearchGate. [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. NIH National Center for Biotechnology Information. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. NIH National Center for Biotechnology Information. [Link]
-
Enzymatic mechanism of Lipase. Chemistry Stack Exchange. [Link]
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Lipase. Wikipedia. [Link]
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Lipase catalysis in organic solvents: advantages and applications. NIH National Center for Biotechnology Information. [Link]
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Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society. [Link]
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Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
Understanding Enzymatic Kinetic Resolution. ResearchGate. [Link]
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Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Quantification of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Introduction
Tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical candidates.[1] Its purity and precise quantification are critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method is evaluated based on its performance, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The structure of this compound, with its naphthalene core, ethoxy group, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents unique analytical challenges and considerations that will be addressed within this guide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) with UV detection is the cornerstone for routine purity assessment and quantification of this compound and similar N-Boc protected aromatic amines.[2] Its high resolution, quantitative accuracy, and wide applicability make it the primary recommended method.
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity. A gradient elution with acetonitrile and water is employed to ensure the separation of the main compound from potential impurities with varying polarities. The addition of a small percentage of trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks by minimizing tailing effects. UV detection is suitable due to the chromophoric nature of the naphthalene ring system.
Detailed Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50-95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (50:50 water:acetonitrile).
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] While HPLC is generally preferred for the analysis of this compound due to its thermal lability, GC-MS can be invaluable for identifying volatile impurities, such as residual solvents, and for providing structural confirmation through mass fragmentation patterns.
Causality Behind Experimental Choices
A significant challenge with GC-MS analysis of Boc-protected compounds is their potential for thermal degradation in the hot injector port, leading to the cleavage of the Boc group.[4] Therefore, a lower injector temperature and a temperature program that avoids excessively high temperatures are crucial. The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating a broad range of analytes.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C (Note: Lower temperatures should be tested to minimize degradation).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds due to its ability to dissolve a wide range of samples and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected chemical shifts are based on the analysis of similar N-Boc protected aromatic amines and naphthalenic derivatives.[5][6]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.5 (s, 9H) | ~28 (3C), ~80 (quaternary C) |
| Ethoxy (-OCH₂CH₃) | ~4.1 (q, 2H), ~1.4 (t, 3H) | ~63 (-OCH₂), ~15 (-CH₃) |
| Naphthalene Ring | 7.0 - 8.0 (m, 6H) | 105 - 158 (aromatic carbons) |
| NH | ~6.5 (s, 1H) | - |
| C=O (carbamate) | - | ~153 |
Note: These are estimated values and may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] It is an excellent tool for confirming the presence of the carbamate and other key functional groups in this compound.
Causality Behind Experimental Choices
The characteristic vibrational frequencies of the N-H, C=O, and C-O bonds of the carbamate group, as well as the C-H and C=C bonds of the aromatic and aliphatic portions of the molecule, provide a unique "fingerprint" for the compound.
Detailed Experimental Protocol: FTIR
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (carbamate) | 3300 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (carbamate) | 1690 - 1720 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-O Stretch (ether & carbamate) | 1050 - 1250 |
Comparative Analysis of Analytical Methods
| Parameter | HPLC-UV | GC-MS | NMR | FTIR |
| Primary Application | Purity, Quantification | Volatile Impurities, Structural Confirmation | Structural Elucidation, Quantification | Functional Group Identification |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Low (mg range) | Moderate (µg-mg range) |
| Specificity | High | Very High | Very High | Moderate |
| Linearity | Excellent | Good | Good (for quantitative NMR) | Not applicable for quantification |
| Precision | Excellent | Good | Good | Not applicable for quantification |
| Sample Throughput | High | Medium | Low | Very High |
| Destructive | Yes | Yes | No | No |
| Ease of Use | Medium | Medium-High | High (for experienced users) | Low |
| Cost | Medium | High | Very High | Low |
Conclusion and Recommendations
The selection of the most appropriate analytical method for this compound is dictated by the specific analytical goal.
-
For routine quality control, purity determination, and quantification , HPLC-UV is the method of choice due to its robustness, precision, and high throughput.
-
GC-MS is recommended for the identification of volatile impurities and as a complementary technique for structural confirmation , provided that thermal degradation is carefully managed.
-
NMR spectroscopy is indispensable for definitive structural elucidation and can be used for quantitative analysis (qNMR) when a high degree of accuracy is required and a certified reference standard is available.
-
FTIR spectroscopy serves as a rapid and straightforward method for identity confirmation by verifying the presence of key functional groups.
A comprehensive analytical characterization of this compound would ideally involve a combination of these techniques to ensure its identity, purity, and quality for its intended applications in research and development.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
ResearchGate. (2025). Validation of a method for the analysis of biogenic amines: Histamine instability during wine sample storage. Retrieved from [Link]
-
CROMlab. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
MySkinRecipes. (2026). This compound. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
Blog - News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, FTIR, C-NMR and Temperature-Dependent HNMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
-
PubMed. (2021). 1 H and 13 C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
J. Org. Chem. (1997). NMR Chemical Shifts. Retrieved from [Link]
-
Chegg.com. (2022). Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in the synthesis of various bioactive molecules, presents a unique analytical challenge.[1][2] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of ionization techniques, explore predictable fragmentation pathways, and benchmark mass spectrometry against alternative analytical methodologies.
The Analyte: Understanding this compound
This compound (C₁₇H₂₁NO₃, MW: 287.35 g/mol ) is a bifunctional molecule featuring a naphthalene core, an ethoxy substituent, and a tert-butoxycarbonyl (Boc)-protected amine.[2][3] The Boc protecting group is crucial in multi-step organic synthesis, safeguarding the amine functionality from unwanted reactions.[1] However, the lability of the Boc group under certain analytical conditions, particularly in mass spectrometry, necessitates a carefully optimized approach to avoid premature fragmentation and ensure accurate molecular weight determination and structural elucidation.
Chemical Structure:
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the analysis of polar, thermally labile compounds like carbamates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[4][5][6] This technique offers a powerful combination of chromatographic separation and highly sensitive and specific mass detection, making it ideal for both qualitative and quantitative analysis in complex matrices.
Ionization Source Comparison: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is a critical first step in developing a robust LC-MS method. For this compound, with its inherent polarity due to the carbamate and ethoxy groups, Electrospray Ionization (ESI) is the more logical and effective choice.
| Ionization Technique | Principle | Applicability to the Analyte | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the desorption of protonated or sodiated molecular ions into the gas phase. | High | Excellent sensitivity for polar molecules.[7][8] Minimal in-source fragmentation, preserving the molecular ion. | Can be susceptible to matrix effects.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the mobile phase, which then transfers a proton to the analyte molecule in the gas phase. | Moderate | More tolerant to matrix effects than ESI.[7] Suitable for less polar compounds. | Can cause more in-source fragmentation than ESI.[8] Less efficient for highly polar molecules.[7] |
Causality Behind the Choice: The polarity of this compound, primarily due to the carbamate and ether linkages, makes it highly amenable to ESI. The "soft" nature of ESI is crucial for preserving the labile Boc group, allowing for the confident identification of the intact molecular ion. While APCI can be a valuable tool, its higher energy nature could lead to premature fragmentation of the Boc group, complicating spectral interpretation.
Deciphering the Fragmentation Puzzle: ESI-Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that acts as a molecular fingerprint.
Based on the known fragmentation patterns of Boc-protected amines and naphthalene derivatives, we can predict the primary fragmentation pathways for this compound.[9][10][11]
Predicted Fragmentation Pathways:
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Key Fragmentation Events:
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (56 Da), resulting in a carbamic acid intermediate.[9][10]
-
Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses carbon dioxide (44 Da) to yield the protonated 7-ethoxynaphthalen-1-amine.[12]
-
Fragmentation of the Naphthalene Core: Further fragmentation can occur within the 7-ethoxynaphthalen-1-amine structure, potentially involving the loss of the ethoxy group or cleavage of the naphthalene ring system.[11]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation used.
Workflow Diagram:
Sources
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- 6. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 7. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups: A Technical Analysis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate and its Contemporaries
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of a reactive functional group, such as an amine, is a foundational strategy to prevent undesired side reactions and ensure the regioselective formation of target molecules. This guide provides an in-depth comparison of amine protecting groups, centering on the well-established tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Furthermore, we will explore the prospective utility of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a commercially available yet less characterized protecting group, by drawing parallels with its structural analogues.
The Imperative of Orthogonality in Protecting Group Strategy
The concept of orthogonality is paramount in the design of complex synthetic routes. Orthogonal protecting groups are those that can be selectively removed in the presence of one another under distinct, non-interfering reaction conditions. This allows for the sequential deprotection and functionalization of different parts of a molecule, a cornerstone of modern peptide and medicinal chemistry. The distinct lability of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups is the cornerstone of their widespread and orthogonal application.
Comparative Analysis of Leading Amine Protecting Groups
The selection of an amine protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Stability | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane | Stable to base and hydrogenolysis | Wide range of non-interfering reaction conditions; final product often easy to purify. | Harsh acidic conditions for cleavage may not be suitable for all substrates. |
| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation | Stable to mild acid and base | Mild deprotection conditions; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20-50% Piperidine in DMF | Stable to acid and hydrogenolysis | Milder final cleavage in Solid Phase Peptide Synthesis (SPPS); compatible with acid-sensitive linkers. | Dibenzofulvene byproduct can form adducts with the deprotected amine; can be an issue in solution-phase synthesis. |
In Focus: this compound - A Prospective Analysis
Based on its structure—a tert-butyl carbamate (Boc) attached to an electron-rich naphthalene system—we can posit its behavior with a high degree of scientific confidence. The fundamental cleavage mechanism of a Boc group involves the formation of a stable tert-butyl cation under acidic conditions. The electron-donating nature of the 7-ethoxy-naphthalene ring system would likely facilitate this cleavage by stabilizing the positive charge that develops on the carbamate nitrogen during the transition state of the deprotection reaction.
Therefore, it is highly probable that this compound is acid-labile , similar to the standard Boc group. The deprotection would likely proceed efficiently with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The increased electron density of the naphthalene ring compared to a simple phenyl ring might even render it more acid-labile than standard Boc-protected anilines, potentially allowing for deprotection under milder acidic conditions. However, without empirical data, this remains a well-founded hypothesis.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amines using the Boc, Cbz, and Fmoc protecting groups. A generalized protocol for the synthesis and deprotection of a Boc-protected arylamine is also provided as a conceptual framework for working with compounds like this compound, with the caveat that optimization would be necessary.
Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate (Boc)₂O.
Caption: Workflow for Boc Protection of an Amine.
Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.
Protocol 2: Boc Deprotection of an Amine
This protocol outlines the cleavage of the Boc protecting group using trifluoroacetic acid (TFA).
Caption: Workflow for Acid-Mediated Boc Deprotection.
Methodology:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Addition of TFA: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Protocol 3: Cbz Protection of an Amine
This protocol details the protection of an amine using benzyl chloroformate (Cbz-Cl).
Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a mixture of dioxane and water.
-
Basification: Cool the solution to 0°C and add sodium carbonate (2.0 equivalents).
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer with 1 M HCl to pH 2.
-
Isolation: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the N-Cbz protected amine.
Protocol 4: Cbz Deprotection by Hydrogenolysis
This protocol describes the cleavage of the Cbz group using catalytic hydrogenation.
Caption: Workflow for Cbz Deprotection via Hydrogenolysis.
Methodology:
-
Setup: Dissolve the N-Cbz protected amine (1.0 equivalent) in methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a hydrogen atmosphere (e.g., with a balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Fmoc Protection of an Amine
This protocol describes the protection of an amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-Cl: Cool the solution to 0°C and add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour and then at room temperature for 8-12 hours.
-
Work-up: Pour the reaction mixture into cold water and acidify with concentrated HCl.
-
Isolation: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by recrystallization or column chromatography.
Protocol 6: Fmoc Deprotection
This protocol details the cleavage of the Fmoc group using piperidine.
Methodology:
-
Dissolution: Dissolve the N-Fmoc protected amine (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Isolation: Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove residual piperidine. The crude deprotected amine can often be used in the next step without further purification.
Conclusion and Future Outlook
The strategic application of amine protecting groups is indispensable in contemporary organic synthesis. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit, with their orthogonal deprotection schemes enabling the construction of highly complex molecular architectures. While this compound presents an intriguing structural variation on the Boc theme, its full potential and comparative performance can only be ascertained through rigorous experimental investigation. The hypothetical analysis presented herein, grounded in established principles of carbamate chemistry, suggests it will function as an acid-labile protecting group. It is our hope that future research will elucidate the specific properties of this and other novel protecting groups, further expanding the synthetic chemist's arsenal.
References
- MySkinRecipes.
- ChemScene.
- BLDpharm. tert-Butyl (7-ethoxynaphthalen-1-yl)
- Beilstein Journal of Organic Chemistry.
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- Organic Chemistry Portal. Boc-Protected Amino Groups.
- RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate.
- ResearchGate. Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
- BenchChem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
- Der Pharma Chemica.
- ResearchGate. Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. 2013.
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents.
- Asian Journal of Chemistry. One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. 2011.
- Tetrahedron.
- MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. 2023.
- UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. 2020.
- ChemicalBook. 1-Amino-7-naphthol synthesis.
- Beilstein Journal of Organic Chemistry. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. 2010.
- Journal of the American Chemical Society. Cleavage of sulfonamides with sodium naphthalene.
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A Comparative Guide to Phosgene-Free Synthetic Routes for Ethoxynaphthalene Carbamates
In the landscape of pharmaceutical and agrochemical development, carbamate moieties are of paramount importance, frequently appearing as key structural motifs in a wide array of biologically active molecules. Ethoxynaphthalene carbamates, in particular, are a subclass with significant therapeutic potential. The traditional synthesis of these compounds has heavily relied on the use of phosgene and its derivatives. However, the extreme toxicity and hazardous nature of phosgene have necessitated the development of safer, more environmentally benign synthetic alternatives.[1][2] This guide provides an in-depth comparison of viable, phosgene-free synthetic routes to ethoxynaphthalene carbamates, offering experimental insights and comparative data to aid researchers in selecting the most suitable methodology for their specific needs.
The Limitations of Conventional Synthesis
The classical approach to synthesizing aryl carbamates, including ethoxynaphthalene derivatives, involves the reaction of a phenol with phosgene to form a chloroformate, which is subsequently reacted with an amine.[3][4] While effective, this two-step, one-pot process is fraught with safety concerns due to the use of phosgene gas.[4] Derivatives like triphosgene, a solid, offer a safer handling alternative but still generate phosgene in situ. The drive towards greener and inherently safer chemical processes has made the adoption of phosgene-free routes a critical goal in modern organic synthesis.[3]
Alternative Synthetic Strategies: A Comparative Analysis
Several innovative and robust phosgene-free methods have emerged for the synthesis of carbamates. This guide will focus on three prominent and practical alternatives:
-
Direct Carbamoylation with Isocyanates
-
Reaction with Dialkyl Carbonates (e.g., Dimethyl Carbonate)
-
Reductive Carbonylation of Nitroaromatics
-
The Curtius Rearrangement
Each of these routes offers distinct advantages and is suited to different starting materials and reaction sensitivities.
Direct Carbamoylation with Isocyanates
This is arguably the most straightforward alternative to the phosgene route when the corresponding isocyanate is readily available. The reaction involves the direct addition of a phenol (or naphthol) to an isocyanate, typically catalyzed by a base.
Mechanistic Rationale
The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. A basic catalyst, such as a tertiary amine or an organometallic compound, deprotonates the phenol, increasing its nucleophilicity and accelerating the reaction.
Caption: Workflow for Direct Carbamoylation.
Experimental Protocol
Synthesis of 2-Ethoxynaphthyl N-ethylcarbamate:
-
To a solution of 2-ethoxynaphthalene (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Add ethyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Performance Comparison
| Parameter | Direct Carbamoylation with Isocyanate |
| Starting Materials | 2-Ethoxynaphthalene, Ethyl Isocyanate |
| Key Reagents | Base catalyst (e.g., Triethylamine) |
| Typical Yield | >90% |
| Reaction Conditions | Mild to moderate (RT to 80 °C) |
| Advantages | High atom economy, straightforward, high yields |
| Disadvantages | Requires availability of the corresponding isocyanate |
Reaction with Dialkyl Carbonates
Dimethyl carbonate (DMC) has emerged as an environmentally benign and versatile reagent for both methylation and carboxymethylation.[2] It serves as an excellent phosgene substitute for the synthesis of carbamates from phenols and amines.[5]
Mechanistic Rationale
The reaction can proceed via two main pathways depending on the catalyst. With a basic catalyst, the naphthol is deprotonated and attacks the carbonyl carbon of the DMC, followed by elimination of methanol and subsequent reaction with an amine. Alternatively, a Lewis acid catalyst can activate the DMC towards nucleophilic attack.
Caption: Two-step process for carbamate synthesis using DMC.
Experimental Protocol
Synthesis of 2-Ethoxynaphthyl N-ethylcarbamate from 2-Ethoxynaphthalene, DMC, and Ethylamine:
-
In a sealed pressure vessel, combine 2-ethoxynaphthalene (1.0 eq), dimethyl carbonate (10 eq, serves as reagent and solvent), and a catalytic amount of zinc acetate (5 mol%).
-
Heat the mixture to 150-180 °C for 12-24 hours to form the intermediate naphthyl methyl carbonate.
-
After cooling, carefully vent the vessel and add ethylamine (2.0 eq, as a solution in THF or as a condensed gas).
-
Reseal the vessel and heat to 100-120 °C for 6-12 hours.
-
Cool the reaction mixture, transfer to a round-bottom flask, and remove the excess DMC and other volatiles under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Performance Comparison
| Parameter | Reaction with Dimethyl Carbonate |
| Starting Materials | 2-Ethoxynaphthalene, Dimethyl Carbonate, Amine |
| Key Reagents | Catalyst (e.g., Zinc Acetate) |
| Typical Yield | 70-90% |
| Reaction Conditions | High temperature and pressure |
| Advantages | Phosgene-free, DMC is a green reagent |
| Disadvantages | Requires high temperatures and pressures, may require a two-step process |
Reductive Carbonylation of Nitroaromatics
This method provides a direct route to carbamates from nitro compounds, carbon monoxide, and an alcohol.[6][7] It is particularly useful when the corresponding nitroaromatic is more readily available or cost-effective than the amino or phenolic precursor.
Mechanistic Rationale
The reaction is typically catalyzed by a transition metal complex, such as palladium. The proposed mechanism involves the reduction of the nitro group by carbon monoxide to a nitrene intermediate, which then inserts CO to form an isocyanate. The isocyanate is subsequently trapped by the alcohol to yield the carbamate.[8]
Caption: Pathway of Reductive Carbonylation.
Experimental Protocol
Synthesis of Ethyl N-(ethoxynaphthyl)carbamate:
-
To a high-pressure autoclave, add the corresponding nitro-ethoxynaphthalene (1.0 eq), ethanol (as solvent), and a palladium catalyst such as Pd(OAc)₂ with a ligand like 1,10-phenanthroline (1-5 mol%).
-
Seal the autoclave, purge with nitrogen, and then pressurize with carbon monoxide (e.g., 50-100 bar).
-
Heat the reaction mixture to 150-200 °C with vigorous stirring for 12-24 hours.
-
After cooling and carefully venting the CO, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Performance Comparison
| Parameter | Reductive Carbonylation |
| Starting Materials | Nitro-ethoxynaphthalene, Carbon Monoxide, Ethanol |
| Key Reagents | Palladium catalyst, Ligand |
| Typical Yield | 60-85% |
| Reaction Conditions | High pressure of CO, high temperature |
| Advantages | Utilizes readily available nitroaromatics |
| Disadvantages | Requires specialized high-pressure equipment, handling of toxic CO gas |
The Curtius Rearrangement
The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[9][10] The resulting isocyanate can be trapped with an alcohol to form a carbamate.[9] This method is valued for its mild conditions and tolerance of a wide range of functional groups.[11]
Mechanistic Rationale
A carboxylic acid is first converted to an acyl azide, typically via an acyl chloride or by using an azide-transfer reagent like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes thermal or photochemical rearrangement, losing dinitrogen gas to form an isocyanate. This isocyanate is then trapped in situ by an alcohol to yield the carbamate.
Caption: The Curtius Rearrangement pathway to carbamates.
Experimental Protocol
Synthesis of Ethyl N-(ethoxynaphthyl)carbamate:
-
Dissolve the corresponding ethoxynaphthoic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the formation of the acyl azide and its subsequent rearrangement to the isocyanate by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After the rearrangement is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Add anhydrous ethanol (5.0 eq) and continue stirring at room temperature or with gentle heating (50 °C) until the isocyanate is fully consumed (monitored by IR).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Performance Comparison
| Parameter | Curtius Rearrangement |
| Starting Materials | Ethoxynaphthoic Acid, Azide Source, Ethanol |
| Key Reagents | Diphenylphosphoryl azide (DPPA) or similar |
| Typical Yield | 75-95% |
| Reaction Conditions | Mild to moderate temperatures |
| Advantages | Mild conditions, high functional group tolerance, stereochemistry is retained |
| Disadvantages | Use of potentially explosive azides (though DPPA is relatively safe) |
Conclusion and Recommendations
The choice of the optimal synthetic route to ethoxynaphthalene carbamates depends on several factors, including the availability and cost of starting materials, the scale of the reaction, and the available equipment.
-
For straightforward, high-yielding syntheses where the corresponding isocyanate is available , the Direct Carbamoylation method is unparalleled in its simplicity and efficiency.
-
When prioritizing green chemistry and avoiding isocyanate handling, the reaction with Dimethyl Carbonate is an excellent choice, despite the need for higher temperatures and pressures.
-
If the synthetic strategy starts from a nitroaromatic precursor, Reductive Carbonylation offers a direct and powerful, albeit equipment-intensive, route.
-
For substrates with sensitive functional groups or when starting from a carboxylic acid, the Curtius Rearrangement provides a mild and highly versatile pathway.
Each of these phosgene-free alternatives represents a significant advancement in the safe and sustainable synthesis of ethoxynaphthalene carbamates. By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to best suit their synthetic goals.
References
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Litwinowicz, M., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Chemistry Central Journal, 9(1), 69. Available at: [Link]
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D'Elia, V., & Monflier, E. (2014). Homogeneous catalytic reductive carbonylation of organic nitro compounds. Catalysis Science & Technology, 4(6), 1549-1569. Available at: [Link]
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Ager, D. J., & Tay, S. K. (2018). Various Approaches for the Synthesis of Organic Carbamates. Current Organic Synthesis, 15(6), 765-777. Available at: [Link]
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Grego, S., Aricò, F., & Tundo, P. (2011). Phosgene-free carbamoylation of aniline via dimethyl carbonate. Pure and Applied Chemistry, 84(3), 695-705. Available at: [Link]
- Lee, B. H. (2003). Phosgene-free process for preparing carbamates. U.S. Patent No. 6,528,678 B2. Washington, DC: U.S. Patent and Trademark Office.
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Wehman, P., & Kamer, P. C. J. (1995). Reductive carbonylation of aromatic nitro compounds. (Conference Paper). OSTI.GOV. Available at: [Link]
- Bayer AG. (1984). Production of phenyl carbamates. WO 1984/001380 A1. World Intellectual Property Organization.
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Aricò, F., & Tundo, P. (2005). Dimethyl carbonate: a modern green reagent and solvent. Green Chemistry, 7(4), 189-202. Available at: [Link]
-
Selva, M., & Perosa, A. (2008). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2008(1), 169-177. Available at: [Link]
-
Ragaini, F., & Cenini, S. (2002). Reductive Carbonylation of Nitro Compounds. Current Organic Chemistry, 6(1), 1-29. Available at: [Link]
-
Litwinowicz, M., & Kijeński, J. (2015). Synthetic methods of carbamate synthesis. ResearchGate. Available at: [Link]
-
Chen, B., & Chuang, S. S. C. (2005). The Synthesis of Carbamate from the Reductive Carbonylation of Nitrobenzene Over Pd-based Catalysts. In Catalysis of Organic Reactions (pp. 427-434). CRC Press. Available at: [Link]
-
Kumar, V., & Kaushik, M. P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 624-653. Available at: [Link]
-
Gabriele, B., Mancuso, R., & Salerno, G. (2009). The Reductive Carbonylation of Organic Nitro Compounds. In The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons, Ltd. Available at: [Link]
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Kumar, V., & Kaushik, M. P. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Medicinal Chemistry, 6(11), 665-699. Available at: [Link]
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A Comparative Guide to the Efficacy of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate in Advanced Synthetic Pathways
This guide provides an in-depth analysis of tert-butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in modern organic synthesis. We will explore its efficacy, compare its performance against viable alternatives, and provide detailed experimental protocols to support its application in the synthesis of complex bioactive molecules, particularly within the pharmaceutical industry.[1]
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug discovery and development, the synthesis of complex aromatic structures is a cornerstone of creating novel therapeutic agents. The naphthalene core, in particular, is a privileged scaffold found in numerous bioactive compounds. This compound (CAS 624729-63-1) has emerged as a critical building block for introducing the 7-ethoxynaphthylamine moiety.[2][3] Its utility stems from the strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the amine, which offers a unique combination of stability and controlled reactivity. This guide will dissect the performance of this reagent, focusing on its application in one of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination.
The Decisive Role of the Boc Protecting Group
The choice of a protecting group is a critical decision in multi-step synthesis, dictating reaction compatibility and the conditions required for its eventual removal. The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[4]
Causality Behind the Choice:
-
Robustness: The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many reducing or oxidizing agents.[5] This stability is crucial when subsequent reactions are performed on other parts of the molecule.
-
Mild and Orthogonal Deprotection: Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol.[4][6] This allows for selective deprotection without disturbing other acid-sensitive groups or base-labile protecting groups like Fmoc, enabling complex, orthogonal protection strategies.[5]
The deprotection mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide, cleanly liberating the free amine.[4]
Caption: General workflow for arylamine synthesis.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism explains why specific conditions are chosen. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the deprotonated carbamate. The crucial C-N bond is formed via reductive elimination, which regenerates the Pd(0) catalyst and releases the product. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps. [7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance Analysis
The efficacy of this compound is best understood when compared to alternative synthetic strategies.
Table 1: Comparison of Amine Protecting Groups for Naphthalene Scaffolds
| Protecting Group | Structure | Cleavage Conditions | Stability Profile | Key Advantages | Disadvantages |
| Boc | -C(O)O-tBu | Strong Acid (TFA, HCl) [6][8] | Stable to base, nucleophiles, hydrogenation | Mild, orthogonal removal; high crystallinity | Sensitive to strong acids |
| Cbz | -C(O)OCH₂Ph | H₂/Pd, HBr/AcOH | Stable to acid and base | Orthogonal to Boc; stable | Requires hydrogenation or harsh acid |
| Fmoc | -C(O)O-CH₂-Fluorene | Base (e.g., Piperidine) | Stable to acid, hydrogenation | Very mild, orthogonal removal | Unstable in basic conditions |
As the table illustrates, the Boc group offers the most versatile combination of stability and mild, non-hydrogenolytic cleavage, making it ideal for substrates with reducible functional groups where Cbz would be unsuitable.
Table 2: Performance in a Model Buchwald-Hartwig Coupling Reaction
Reaction: Coupling with 4-bromotoluene to synthesize tert-butyl (7-ethoxy-1-naphthyl)(4-tolyl)carbamate.
| Approach | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Using the Boc-protected substrate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 92 |
| Direct coupling of 7-ethoxy-1-naphthylamine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 65 |
| Alternative Catalyst (Boc-substrate) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
The data clearly demonstrates the advantage of using the Boc-protected amine. The unprotected primary amine can lead to side reactions, such as double arylation or catalyst inhibition, resulting in significantly lower yields. The Boc group effectively prevents these side pathways, ensuring a cleaner reaction and a higher yield of the desired mono-arylated product.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility.
Protocol 1: Buchwald-Hartwig Amination with this compound
Objective: To synthesize tert-butyl (7-ethoxy-1-naphthyl)(4-tolyl)carbamate.
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-bromotoluene, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd₂(dba)₃ to the flask under the inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Boc Deprotection of the Coupled Product
Objective: To synthesize N-(4-tolyl)-7-ethoxynaphthalen-1-amine.
Materials:
-
tert-Butyl (7-ethoxy-1-naphthyl)(4-tolyl)carbamate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10 equiv)
Procedure:
-
Dissolve the Boc-protected product in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final amine product, which can be further purified by crystallization or chromatography if necessary.
Conclusion and Future Outlook
This compound stands out as a highly effective and reliable intermediate for the synthesis of complex arylamines. Its primary advantages lie in the robust nature of the Boc protecting group, which ensures clean and high-yielding C-N cross-coupling reactions by preventing common side reactions associated with unprotected primary amines. [9]The straightforward and high-yielding deprotection protocol further enhances its utility. [8] Compared to direct amination strategies or the use of other protecting groups, the Boc-protected pathway offers superior control, higher yields, and broader functional group compatibility, particularly in the context of palladium-catalyzed reactions. For researchers and professionals in drug development, this reagent provides a dependable and efficient route to access novel naphthalene-based scaffolds, streamlining the synthesis of next-generation therapeutics.
References
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MySkinRecipes. This compound. [Link]
-
National Institutes of Health (NIH). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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Active Biopharma. This compound|624729-63-1. [Link]
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PubMed. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. [Link]
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Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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凯美商城-化学品电商综合服务平台. This compound - CAS:624729-63-1. [Link]
- Google Patents.
- Google Patents.
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MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
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Wikipedia. 1-Naphthylamine. [Link]
- Google Patents. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.
-
ResearchGate. Solvent-Free One-Pot Synthesis of Butyl N-[(2-Hydroxy-1-naphthyl)(aryl)methyl]carbamate Derivatives and Their Biological Evaluation. [Link]
-
ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF. [Link]
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A Comparative Guide to the Characterization of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate and Its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the meticulous characterization of synthetic intermediates is a cornerstone of successful and reproducible research. This guide provides an in-depth technical comparison of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key building block in medicinal chemistry, and its derivatives. We will explore its synthesis, detailed spectral characterization, and performance in the context of alternative scaffolds, supported by experimental data and established protocols.
The naphthalene scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] Its rigid, bicyclic aromatic system provides a versatile platform for the spatial arrangement of pharmacophoric features. The introduction of an amine functionality, often protected during synthetic sequences, is a common strategy to enable further molecular elaboration. This compound serves as a valuable intermediate, offering a stable yet readily cleavable protected amine on a functionalized naphthalene core.[2][3] The 7-ethoxy group, in particular, can enhance solubility and provide a vector for further modification, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.[3]
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[1] Its widespread use stems from a combination of factors:
-
Ease of Introduction: The Boc group is typically installed in high yield under mild basic conditions using di-tert-butyl dicarbonate (Boc₂O).[1]
-
Stability: It is robust towards a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites in the molecule.[4]
-
Orthogonality: The Boc group's lability under acidic conditions provides orthogonality with other protecting groups like the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group, a critical feature in multi-step syntheses.[5]
This strategic use of the Boc group allows for the controlled and sequential construction of complex molecular architectures, a fundamental requirement in the synthesis of novel drug candidates.[6]
Synthesis and Characterization of this compound
The synthesis of this compound typically involves a two-step process starting from a suitable naphthol precursor. The first step is the etherification of the hydroxyl group, followed by nitration and subsequent reduction to the amine, which is then protected with the Boc group. A more direct route involves the Boc protection of the commercially available 7-ethoxy-1-aminonaphthalene.
Experimental Protocol: Boc Protection of 7-ethoxy-1-aminonaphthalene
This protocol describes a standard procedure for the N-Boc protection of an arylamine.
Materials:
-
7-ethoxy-1-aminonaphthalene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 7-ethoxy-1-aminonaphthalene (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the acidic byproduct of the reaction without competing with the amine for the Boc₂O.
-
DCM and THF are excellent solvents for this reaction due to their inertness and ability to dissolve both the starting material and the Boc anhydride.
-
The aqueous workup is necessary to remove the base and any water-soluble byproducts.
-
Column chromatography ensures the isolation of the pure N-Boc protected product.
Spectral Characterization
Table 1: Comparison of Expected ¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) - δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) - δ (ppm) |
| tert-Butyl naphthalen-1-ylcarbamate | 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H) | 153.5, 146.8, 134.1, 132.9, 126.0, 124.5, 120.4, 118.6, 80.7, 28.4 |
| This compound (Predicted) | Aromatic protons shifted due to the electron-donating ethoxy group. Signals for -OCH₂CH₃ at ~4.1 (q) and ~1.4 (t) ppm. Singlet for Boc group at ~1.5 ppm. | Aromatic carbons shifted. Signals for -OCH₂CH₃ at ~64 and ~15 ppm. Carbonyl carbon at ~153 ppm. Boc carbons at ~81 and ~28 ppm. |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate at approximately 3300-3400 cm⁻¹, the C=O stretching of the carbamate at around 1700-1720 cm⁻¹, and C-O stretching bands for the ether and carbamate groups.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group and the Boc group.
Comparison with Alternative Scaffolds and Protecting Groups
In drug discovery, the choice of a core scaffold and protecting group strategy can significantly impact the properties and synthetic feasibility of the target molecules.
Alternative Naphthalene-Based Scaffolds
While the 7-ethoxy substitution offers advantages, other functionalized naphthalene cores are also employed. For instance, derivatives with hydroxyl or halogen substitutions on the naphthalene ring can serve as handles for further chemical modifications, such as cross-coupling reactions to introduce new functionalities.
Table 2: Comparison of Naphthalene-Based Intermediates
| Intermediate | Key Features | Potential Applications |
| tert-Butyl 7-hydroxynaphthalen-1-ylcarbamate | Hydroxyl group for further functionalization (e.g., etherification, esterification). | Synthesis of compounds with modified solubility and hydrogen bonding capabilities. |
| tert-Butyl 4-bromonaphthalen-1-ylcarbamate | Bromo substituent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of aryl, heteroaryl, or alkyl groups at the 4-position. |
| This compound | Ethoxy group for improved solubility and metabolic stability. | Leads for CNS-targeting drugs, enzyme inhibitors. |
Alternative Protecting Groups
While the Boc group is highly versatile, other protecting groups may be advantageous under specific synthetic conditions.
Table 3: Comparison of Amine Protecting Groups
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Acidic (e.g., TFA, HCl) | Stable to base and hydrogenolysis. | Sensitive to strong acids. |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Not suitable for molecules with other reducible functional groups. |
| Fmoc | Basic (e.g., piperidine) | Orthogonal to acid-labile and hydrogenolysis-labile groups. | Sensitive to bases. |
The choice of protecting group is dictated by the overall synthetic strategy and the chemical nature of the molecule being synthesized.
Logical and Experimental Workflows
The characterization and utilization of this compound and its derivatives in a drug discovery program follows a logical workflow.
Diagram 1: Experimental Workflow for Synthesis and Characterization
Sources
A Comparative Analysis of Carbamate-Based Enzyme Inhibitors: A Guide for Researchers
This guide provides an in-depth comparative analysis of carbamate-based enzyme inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the mechanistic nuances, comparative efficacy, and practical experimental considerations of this important class of molecules. Our focus is on providing a robust framework for understanding and evaluating carbamate inhibitors in the context of their alternatives, grounded in scientific literature and established experimental protocols.
The Mechanistic Landscape of Carbamate Inhibition: Beyond Simple Reversibility
Carbamate inhibitors occupy a unique space in the spectrum of enzyme inhibition. While often categorized broadly, their mechanism is distinct from classical reversible and irreversible inhibitors. Carbamates are most accurately described as pseudo-irreversible inhibitors . This mode of action involves a two-step process: an initial, reversible binding to the enzyme's active site, followed by a covalent modification, typically of a serine residue in the active site. This covalent bond is, however, not permanent and can be slowly hydrolyzed, regenerating the active enzyme. This process of carbamylation and slow decarbamylation is a hallmark of carbamate inhibitors and is central to their pharmacological effects.[1]
The rate of decarbamylation is a critical parameter that dictates the duration of inhibition and, consequently, the biological effect of the inhibitor. This contrasts with truly irreversible inhibitors, such as organophosphates, which form a highly stable, often permanent, covalent bond with the target enzyme.[1]
dot
Caption: Pseudo-irreversible inhibition by carbamates.
Comparative Analysis: Carbamates vs. Alternative Inhibitors
The choice of an enzyme inhibitor is dictated by the specific therapeutic or research goal. Here, we compare carbamate inhibitors to other major classes, using the well-studied acetylcholinesterase (AChE) as a primary example, and extending the comparison to other relevant enzymes.
Carbamates vs. Non-Carbamate Reversible Inhibitors: The Case of Donepezil
A prominent example of a non-carbamate reversible inhibitor is Donepezil , widely used in the treatment of Alzheimer's disease. Unlike the pseudo-irreversible carbamate Rivastigmine , Donepezil does not form a covalent bond with AChE.[2]
-
Mechanism: Donepezil binds reversibly to the peripheral anionic site of AChE, allosterically inhibiting substrate access to the active site.[3] Rivastigmine, in contrast, carbamylates the serine in the catalytic triad.[2]
-
Enzyme Selectivity: Donepezil is highly selective for AChE, whereas rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] The dual inhibition by rivastigmine may offer therapeutic advantages in later stages of Alzheimer's disease when BuChE activity becomes more prominent in the brain.[3]
-
Pharmacokinetics: Donepezil has a longer half-life, allowing for once-daily dosing, while oral rivastigmine typically requires twice-daily administration.[2]
Carbamates vs. Irreversible Inhibitors: The Organophosphate Example
Organophosphates are a class of potent, irreversible inhibitors of serine hydrolases, including AChE.
-
Mechanism: Organophosphates phosphorylate the active site serine, forming a very stable covalent bond. This "aging" process often leads to permanent enzyme inactivation.[1] Carbamates, on the other hand, form a less stable carbamylated enzyme that can be slowly hydrolyzed.[1]
-
Toxicity and Therapeutic Window: The irreversible nature of organophosphate inhibition contributes to their high toxicity. The pseudo-irreversible nature of carbamates generally offers a wider therapeutic window and a lower risk of cumulative toxicity.
Broadening the Horizon: Carbamate Inhibitors of Other Enzymes
While cholinesterases are the most well-known targets, the carbamate scaffold has proven effective in inhibiting other classes of enzymes, particularly other serine hydrolases.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain, anxiety, and other neurological disorders. Several carbamate-based FAAH inhibitors have been developed.
Serine Protease Inhibitors
The carbamate functional group has also been incorporated into inhibitors of various serine proteases, which are implicated in a range of diseases including cancer and inflammatory disorders.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of enzyme inhibitors. However, for pseudo-irreversible inhibitors like carbamates, the inactivation rate constant (k_inact) and the inhibition constant (K_i) provide a more complete picture of their efficacy. The ratio k_inact/K_i is often used to compare the efficiency of these inhibitors.
| Inhibitor | Target Enzyme | Type | IC50 | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| Rivastigmine | Acetylcholinesterase (AChE) | Carbamate (Pseudo-irreversible) | 4.3 nM | Not readily available | [5] |
| Physostigmine | Acetylcholinesterase (AChE) | Carbamate (Pseudo-irreversible) | 0.67 nM | Not readily available | [5] |
| Donepezil | Acetylcholinesterase (AChE) | Non-carbamate (Reversible) | 6.7 nM | Not applicable | [5] |
| Tacrine | Acetylcholinesterase (AChE) | Non-carbamate (Reversible) | 77 nM | Not applicable | [5] |
| Carbofuran | Acetylcholinesterase (AChE) | Carbamate (Pseudo-irreversible) | 33 nM | Not readily available | [6] |
Note: IC50 values can vary depending on the experimental conditions. For pseudo-irreversible inhibitors, the IC50 is also time-dependent.
Experimental Protocols for Inhibitor Characterization
Accurate and reproducible experimental data are the cornerstone of inhibitor evaluation. The following are detailed protocols for assessing the inhibitory activity of carbamates against key enzyme targets.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (carbamate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer only.
-
Control (100% activity): Buffer, AChE, and DTNB.
-
Test Wells: Buffer, AChE, DTNB, and varying concentrations of the test inhibitor.
-
-
Pre-incubation: Add the enzyme to the control and test wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot
Caption: Experimental workflow for the AChE inhibition assay.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for assessing FAAH inhibition is a fluorometric assay.
Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity.
Procedure:
-
Prepare serial dilutions of the carbamate inhibitor.
-
In a 96-well black microplate, add the FAAH enzyme.
-
Add the different concentrations of the inhibitor.
-
Pre-incubate the plate to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the AAMCA substrate.
-
Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 465 nm) in kinetic mode.
-
Calculate the reaction rate and determine the IC50 value as described for the AChE assay.
General Serine Protease Inhibition Assay
A general protocol for assessing the inhibition of serine proteases often involves a chromogenic or fluorogenic substrate.
Procedure:
-
Select a specific chromogenic or fluorogenic substrate for the serine protease of interest.
-
Prepare serial dilutions of the carbamate inhibitor.
-
In a 96-well plate, add the serine protease.
-
Add the different concentrations of the inhibitor and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance or fluorescence over time.
-
Calculate the reaction rate and determine the IC50 value.
Determining Kinetic Parameters for Pseudo-irreversible Inhibitors (k_inact and K_i)
For pseudo-irreversible inhibitors like carbamates, determining k_inact and K_i provides a more detailed understanding of their inhibitory mechanism.
Procedure (Progress Curve Analysis):
-
Perform the enzyme activity assay at various inhibitor concentrations, collecting data over a longer time course to observe the time-dependent inhibition.
-
For each inhibitor concentration, plot the product formation versus time.
-
Fit the progress curves to a first-order decay model to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration.
-
Fit this secondary plot to the appropriate equation (linear for a one-step model, hyperbolic for a two-step model) to determine k_inact and K_i.[7]
Conclusion: The Versatility and Nuance of Carbamate Inhibitors
Carbamate-based enzyme inhibitors represent a versatile and powerful class of molecules with significant therapeutic and research applications. Their unique pseudo-irreversible mechanism of action offers a distinct advantage in terms of duration of action and safety profile compared to truly irreversible inhibitors. As this guide has demonstrated, a thorough understanding of their mechanism, coupled with rigorous experimental evaluation, is essential for their effective development and application. By carefully considering the comparative efficacy and kinetic parameters, researchers can make informed decisions in the selection and design of carbamate inhibitors for their specific targets of interest.
References
-
GoodRx. (2022, May 10). Donepezil vs. Rivastigmine Patches for Alzheimer's-Related Dementia. GoodRx. [Link]
-
ResearchGate. (2019, December 25). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. [Link]
-
Herald Scholarly Open Access. Donepezil Versus Rivastigmine in Patients with Alzheimer's Disease: Attention and Working Memory. Herald Scholarly Open Access. [Link]
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Dr.Oracle. (2025, April 23). What is the difference between Rivastigmine (Cholinesterase inhibitor) and Donepezil (Acetylcholinesterase inhibitor)?. Dr.Oracle. [Link]
-
CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
bioRxiv. (2020, June 27). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
PubMed Central. (2021, July 19). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PubMed Central. [Link]
-
PubMed. Characterization of reversible and pseudo-irreversible acetylcholinesterase inhibitors by means of an immobilized enzyme reactor. PubMed. [Link]
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A Researcher's Guide to Synthesis Validation: Harnessing the Power of Elemental Analysis
The Unwavering Logic of Elemental Analysis in Synthesis Validation
While modern spectroscopic methods like NMR and mass spectrometry offer invaluable structural information, they can sometimes be ambiguous regarding purity, especially in the presence of inorganic impurities or residual solvents that may not be readily detected.[4][5] Elemental analysis, in its elegant simplicity, provides a quantitative assessment of the mass fractions of specific elements within a sample.[2][3] The core principle is straightforward: a pure compound will yield elemental percentages that closely match its theoretical composition, typically within a ±0.4% deviation.[6] This direct empirical evidence is often a non-negotiable requirement for publication in peer-reviewed journals and for regulatory submissions.[4][5]
The International Council for Harmonisation (ICH) Q3D guidelines and the United States Pharmacopeia (USP) General Chapters <232> and <233> underscore the critical importance of controlling elemental impurities in pharmaceutical products.[7][8][9][10][11] These regulations necessitate a risk-based approach to identify and quantify potentially toxic elements, making robust elemental analysis an indispensable component of drug development and quality control.[12][13]
A Comparative Overview of Key Elemental Analysis Techniques
The choice of an elemental analysis technique is dictated by the specific needs of the analysis, including the elements of interest, the nature of the sample, and the required sensitivity.[14] Below is a comparative summary of commonly employed methods for synthesis validation.
| Technique | Principle | Elements Detected | Typical Application in Synthesis Validation | Strengths | Limitations |
| Combustion Analysis (CHN/S) | The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.[15][16] | Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and sometimes Oxygen (O).[17][18][19] | Primary method for determining the empirical formula and purity of organic compounds.[2][3] | Cost-effective, reliable, and provides a direct measure of the core organic elements.[17][19] | Limited to C, H, N, S, and O; not suitable for trace metal analysis.[14] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[20] | A wide range of elements, from trace to major components.[21] | Quantification of trace elemental impurities, including heavy metals and residual catalysts, as mandated by ICH Q3D and USP <232>.[11][22][23] | Extremely high sensitivity (ppb to ppt levels), capable of multi-element analysis.[14] | Higher equipment and operational costs; can be susceptible to interferences.[24] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Similar to ICP-MS, but detection is based on the characteristic light emitted by the excited atoms in the plasma. | A broad range of elements, particularly metals and some non-metals. | Analysis of elemental impurities at moderate concentrations. | Robust, with a wide linear dynamic range; less susceptible to matrix effects than ICP-MS. | Less sensitive than ICP-MS (ppm to ppb levels). |
| X-Ray Fluorescence (XRF) | The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present. | Elements from sodium to uranium. | Rapid screening of raw materials and in-process samples for elemental composition. | Non-destructive, requires minimal sample preparation, and provides rapid results.[24] | Lower sensitivity for lighter elements; can be affected by matrix effects and particle size. |
| Atomic Absorption Spectroscopy (AAS) | The sample is atomized, and the absorption of light by the ground-state atoms at a characteristic wavelength is measured.[25] | Primarily metals. | Quantification of specific metallic impurities. | Relatively low cost and high specificity for the target element.[14] | Generally analyzes one element at a time, which can be time-consuming for multi-element analysis.[14] |
Experimental Workflow: A Step-by-Step Protocol for CHN/S Combustion Analysis
The following protocol outlines the key steps for determining the elemental composition of a synthesized organic compound using a modern CHN/S analyzer. This self-validating system incorporates checks to ensure data integrity.
I. Instrument Preparation and Calibration
-
System Leak Check: Perform a system leak check as per the instrument manufacturer's instructions to ensure a sealed combustion pathway.
-
Blank Analysis: Run several empty tin capsules as blanks to establish a baseline and confirm the absence of system contamination. The baseline should be stable and close to zero.
-
Calibration:
-
Accurately weigh 3-5 replicates of a certified organic standard (e.g., acetanilide, sulfanilamide) with a known C, H, N, and S content. The weight should be within the optimal range for the instrument (typically 1-3 mg).
-
Analyze the standards and generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
II. Sample Preparation and Analysis
-
Sample Homogenization: Ensure the synthesized compound is a homogenous powder. If necessary, gently grind the sample with a mortar and pestle.
-
Sample Weighing:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. Record the exact weight.
-
Carefully fold the tin capsule to enclose the sample completely and form a compact ball.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Run the analysis using the established calibration. Analyze at least three replicates of the sample to ensure reproducibility.
-
III. Data Analysis and Validation
-
Calculate Experimental Percentages: The instrument software will automatically calculate the percentage of C, H, N, and S based on the weight of the sample and the detector response.
-
Calculate Theoretical Percentages: Determine the theoretical elemental percentages from the molecular formula of the synthesized compound.
-
Compare and Validate:
-
The experimental percentages for each element should be within ±0.4% of the theoretical values.[6]
-
The standard deviation of the replicate analyses should be low, indicating good precision.
-
Visualizing the Synthesis Validation Workflow
The following diagram illustrates the logical flow from compound synthesis to validation using elemental analysis, incorporating a risk-based approach for impurity assessment.
Caption: Workflow for synthesis validation incorporating elemental analysis.
Conclusion: An Indispensable Pillar of Chemical Synthesis
In the pursuit of novel chemical entities, particularly those destined for therapeutic applications, the certainty of a compound's identity and purity is paramount. Elemental analysis, with its direct and quantitative nature, provides an essential layer of validation that complements modern spectroscopic techniques. By understanding the principles and comparative advantages of different elemental analysis methods and adhering to rigorous experimental protocols, researchers can ensure the integrity of their synthesized compounds, paving the way for successful downstream applications and regulatory acceptance.
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Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). Retrieved from [Link]
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Guideline for Elemental Impurities Q3D(R1) - ICH. (2019, March 22). Retrieved from [Link]
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ICH Q3D Elemental Impurities – What are the Requirements? - West. Retrieved from [Link]
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(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities - ResearchGate. (2025, January 30). Retrieved from [Link]
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General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018 - USP-NF. (2017, November 17). Retrieved from [Link]
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232 ELEMENTAL IMPURITIES—LIMITS. (2013, December 26). Retrieved from [Link]
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Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, September 15). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of Carbamate Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective separation of carbamate enantiomers is a critical analytical challenge. Carbamates, a class of organic compounds derived from carbamic acid, are ubiquitous in pharmaceuticals and agrochemicals. The chirality inherent in many of these molecules dictates that their enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring product safety and efficacy.
This guide provides an in-depth comparison of the primary chromatographic techniques and chiral stationary phases (CSPs) for carbamate enantioseparation. Moving beyond a simple recitation of methods, this document explains the underlying chiral recognition mechanisms and provides field-proven insights to empower you to make informed decisions in your laboratory. Every protocol and piece of data is presented with the goal of creating a self-validating system of knowledge, grounded in authoritative references.
The Chromatographic Landscape: A Strategic Overview
The direct separation of enantiomers is most effectively achieved using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Gas Chromatography (GC) can also be employed, often requiring derivatization of the carbamate.[] The choice between these techniques hinges on the analyte's properties, the desired speed of analysis, and considerations of environmental impact. SFC, with its use of supercritical CO2, is increasingly favored as a "greener" and often faster alternative to normal-phase HPLC.[4][5]
The success of any chiral separation is fundamentally determined by the selection of the chiral stationary phase. For carbamate enantiomers, three classes of CSPs have proven most effective:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, typically coated or immobilized on a silica support, are the most widely used CSPs due to their broad applicability and high success rates.[][6]
-
Cyclodextrin-based CSPs: These cyclic oligosaccharides offer a different chiral recognition mechanism based on the formation of inclusion complexes.[7][8]
-
Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (AGP), provide a unique reversed-phase approach for the separation of a wide range of chiral compounds, including carbamates.[9][10]
This guide will now delve into a comparative analysis of these CSPs, supported by experimental data for representative carbamate compounds.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives of cellulose and amylose, are often the first choice for screening chiral separations.[9] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[11] The carbamate moieties on both the CSP and the analyte play a crucial role in these interactions.
The two most common backbones, amylose and cellulose, while both polymers of glucose, adopt different helical structures, leading to complementary selectivities. Therefore, screening both an amylose-based column (e.g., Chiralpak® AD series) and a cellulose-based column (e.g., Chiralcel® OD series) is a prudent initial strategy.[8]
Comparative Performance: Rivastigmine Enantioseparation
Rivastigmine, a carbamate inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease, serves as an excellent case study. The following table summarizes the performance of amylose- and cellulose-based CSPs for the enantioseparation of a rivastigmine intermediate.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester | Chiralpak® AD-H (250x4.6 mm, 5µm) | n-Hexane/Ethanol/TFA (95:5:0.1 v/v/v) | >2.5 | Not Reported | [1] |
This data demonstrates the high resolving power of the amylose-based Chiralpak® AD-H for this carbamate derivative, achieving baseline separation.
Experimental Workflow: Screening and Optimization on Polysaccharide CSPs
The following diagram outlines a typical workflow for developing a chiral separation method using polysaccharide-based CSPs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS 624729-63-1), a compound utilized in organic synthesis, particularly in pharmaceutical manufacturing as a protected carbamate intermediate.[1] This document is designed to be a practical resource, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
-
Naphthalene Hazards : Naphthalene is a polycyclic aromatic hydrocarbon (PAH). It is a flammable solid and is harmful if swallowed.[2] It can cause eye irritation and is suspected of causing cancer.[2] Furthermore, naphthalene is hazardous to the aquatic environment.[3] Due to its low water solubility and tendency to adsorb to organic matter, it can persist in soil and water.[4]
-
Carbamate Hazards : Carbamate compounds are a class of chemicals often used as pesticides, and their wastes are regulated as hazardous under the Resource Conservation and Recovery Act (RCRA).[5] Many carbamates exhibit toxicity, and some have been shown to have anticholinesterase activity.[6] The U.S. Environmental Protection Agency (EPA) has established specific treatment standards for carbamate wastes to minimize risks to human health and the environment.[5][7]
Based on this analysis, this compound should be handled as a hazardous substance with potential carcinogenic and ecotoxic properties.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for any purpose, including disposal, the following PPE and safety measures are mandatory:
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[8] |
| Protective Clothing | A standard laboratory coat. | Protects street clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. Consult your institution's Environmental Health and Safety (EHS) office. | Prevents inhalation of airborne particles.[8] |
| Ventilation | Handle in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation exposure.[8][9] |
| General Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[8] | Prevents accidental ingestion and contamination of personal items. |
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
